Product packaging for Prim-O-Glucosylcimifugin(Cat. No.:CAS No. 80681-45-4)

Prim-O-Glucosylcimifugin

Cat. No.: B192187
CAS No.: 80681-45-4
M. Wt: 468.4 g/mol
InChI Key: XIUVHOSBSDYXRG-UVTAEQIVSA-N
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Description

Prim-O-glucosylcimifugin (POG) is a bioactive chromone glycoside isolated from the root of Saposhnikovia divaricata (Turcz.) Schischk, a plant used in traditional Chinese medicine . With a molecular formula of C₂₂H₂₈O₁₁ and a molecular weight of 468.4 g/mol, it is supplied as a white to light yellow powder with a purity of >97.0% confirmed by HPLC analysis . The compound should be stored frozen (<0°C) as it is heat-sensitive . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. In biomedical research, POG demonstrates significant anti-nociceptive and anti-inflammatory properties. Studies show it produces potent, dose-dependent anti-nociception in formalin-induced and Complete Freund's Adjuvant (CFA)-induced rat arthritis models, an effect comparable to the NSAID indomethacin . Its mechanism of action involves the downregulation of spinal COX-2 expression, leading to reduced production of prostaglandin E2 (PGE2), and the time-dependent reduction of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 in arthritic rats . Further research elucidates that POG can inhibit the activation of multiple pro-inflammatory signaling pathways, such as MAPK, AKT, and NF-κB . Beyond inflammation, POG shows promising anti-aging and regenerative applications. A 2023 study identified POG via a deep-learning prediction system as a top candidate for ameliorating aging-impaired regenerative capacity . It was shown to rejuvenate senescent tendon stem/progenitor cells (TSPCs) from both rats and humans by simultaneously suppressing NF-κB and mTOR signaling, thereby restoring self-renewal, proliferative capacities, and tenogenic potential . POG also protects the intestinal immune barrier, upregulates tight junction proteins (Occludin, Claudin-3, ZO-1), and regulates gut microbiota diversity, showing a protective effect in ulcerative colitis models . Recent advancements include its incorporation into an injectable GelMA/MSN hydrogel nanodrug delivery system, which enhances its efficacy in alleviating periodontitis and associated colitis by modulating macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype . Researchers can procure this compound in quantities typically ranging from 25 mg to 100 mg from various chemical suppliers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O11 B192187 Prim-O-Glucosylcimifugin CAS No. 80681-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UVTAEQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554764
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80681-45-4
Record name prim-O-Glucosylcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Prim-O-Glucosylcimifugin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin (POG) is a chromone glycoside that stands out as a significant bioactive compound, primarily due to its diverse pharmacological activities. It is recognized for its anti-inflammatory, analgesic, antioxidant, and anti-proliferative properties.[1][2] As one of the major active constituents in several traditional medicinal plants, POG is a focal point of phytochemical and pharmacological research.[3] This technical guide provides an in-depth overview of its primary natural sources, detailed protocols for its isolation and purification, and a summary of its known biological signaling pathways.

Natural Sources of this compound

The principal natural source of this compound is the desiccated root of Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb from the Umbelliferae family.[1][4] This plant, commonly known as Fang Feng in traditional Chinese medicine, is widely distributed in Northeast Asia.[1] Other reported, though less common, sources include plants from the genera Cimicifuga, Angelica, Diplolophium, Eranthis, and Ledebouriella.[2][5]

The concentration of this compound within S. divaricata can vary significantly based on the specific part of the root, the geographical origin of the plant, and cultivation conditions.[4][6] Studies have shown that while the phloem (outer part) of the root is richer in the aglycone form, cimifugin, the xylem (inner part) contains a higher abundance of this compound.[4]

Data Presentation: Quantitative Content

The following table summarizes the quantitative content of this compound found in the roots of Saposhnikovia divaricata from various sources.

Plant Source/Geographical LocationPart of PlantAnalytical MethodQuantitative Content (mg/g of dry weight)Reference
S. divaricata (Buryatia, Trans-Baikal, Mongolia)RootHPLC-UV0.13 – 5.22[6]
S. divaricata (Mongolia)Root and RhizomeHPLC3.98 – 20.79[7]
S. divaricata (Cultivated in Vietnam)TaprootHPLC-UVTotal chromones (POG and 5-O-methylvisamminoside) reached 10.0 (1.0%)[8]

Isolation and Purification Protocols

The isolation of this compound from its natural matrix involves a multi-step process of extraction and chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as a highly effective method for obtaining the compound at high purity.[9]

Experimental Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction from the dried roots of S. divaricata.

  • Material Preparation: Air-dried and powdered roots of Saposhnikovia divaricata are used as the starting material. For optimal extraction of chromones, the raw material should be ground to pass through a 0.5 mm sieve.[10]

  • Solvent Extraction:

    • The powdered root material is subjected to extraction with 50% ethyl alcohol.[6][10] An optimal raw material-to-extractant ratio is 1:10.[6]

    • Ultrasonic extraction is performed twice, for 40 minutes each time, to maximize the yield of chromones.[6] Alternatively, extraction can be performed using a Soxhlet apparatus, which may double the yield compared to other methods.[10]

  • Solvent Removal: The resulting hydroalcoholic extract is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and then partitioned sequentially with ethyl acetate. The ethyl acetate-soluble fraction, which is enriched with chromones, is collected and dried.[9] This fraction serves as the crude sample for further purification.

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol details the purification of this compound from the crude sample obtained in the previous step.

  • HSCCC System Preparation:

    • A two-phase solvent system is prepared. A commonly used system is a mixture of chloroform-methanol-water at a volume ratio of (10:8:4, v/v).[9]

    • The solvent mixture is thoroughly shaken and allowed to equilibrate in a separation funnel at room temperature until two distinct phases are formed. The upper and lower phases are separated and degassed before use.

  • Chromatographic Run:

    • The HSCCC column is first filled entirely with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the mobile phase (the lower phase) is pumped into the column in the head-to-tail elution mode at a defined flow rate.

    • After hydrodynamic equilibrium is established, the crude sample (e.g., 100 mg), dissolved in a small volume of the biphasic solvent system, is injected into the column.[9]

  • Fraction Collection: The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

  • Purity Analysis and Identification: The purity of the isolated compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).[9] The chemical structure is confirmed using spectroscopic methods such as Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]

Data Presentation: Isolation Yield and Purity

The following table summarizes the results from a representative HSCCC isolation experiment.

Starting MaterialIsolation MethodYieldPurityReference
100 mg of crude ethyl acetate extract from Radix saposhnikoviaeHSCCC21.7 mg> 99.0%[9]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Saposhnikovia divaricata.

G cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis A Powdered S. divaricata Root B Ultrasonic Extraction (50% Ethanol) A->B C Crude Extract B->C D Ethyl Acetate Partitioning C->D E Enriched Chromone Fraction D->E F HSCCC Purification E->F Crude Sample Injection G Fraction Collection F->G H HPLC Purity Analysis G->H I Pure this compound (>99%) H->I J Structural Elucidation (NMR, MS) I->J

Isolation workflow for this compound.
Diagram 2: Signaling Pathway Inhibition

This compound exerts anti-inflammatory effects by modulating specific cellular signaling pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which in turn suppresses the expression of pro-inflammatory mediators like iNOS and COX-2.[3][11]

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Transcription Inflammation Inflammation Gene->Inflammation Leads to POG This compound POG->JAK2 Inhibits

Inhibition of the JAK2/STAT3 pathway by POG.

References

Spectroscopic Profile of Prim-O-Glucosylcimifugin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Prim-O-Glucosylcimifugin, a chromone glycoside of significant interest in medicinal chemistry. This document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram to support research and development activities.

Chemical Structure and Properties

This compound is a natural product predominantly found in the roots of Saposhnikovia divaricata.[1][2][3][4] Its chemical structure consists of a cimifugin aglycone linked to a β-D-glucopyranosyl moiety.

Molecular Formula: C₂₂H₂₈O₁₁

Molecular Weight: 468.45 g/mol

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of this compound. Electrospray ionization (ESI) is a commonly employed technique.

MS Data Summary
Ionization ModePrecursor Ion (m/z)FormulaAdductMajor Fragment Ion (m/z)Corresponding Loss
Positive ESI469.1711[C₂₂H₂₉O₁₁]⁺[M+H]⁺307.0917Loss of glucose (162 Da)
Negative ESI513.1600[C₂₂H₂₇O₁₁HCOO]⁻[M+HCOO]⁻467.1553Loss of HCOOH
Fragmentation Pathway

The principal fragmentation pathway of this compound in positive ion mode involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (C₆H₁₀O₅, 162 Da). This produces the stable aglycone fragment, cimifugin, at m/z 307.

Fragmentation_Pathway This compound This compound [M+H]⁺ m/z 469 Glucose Loss of Glucose (162 Da) This compound->Glucose Cimifugin_Aglycone Cimifugin Aglycone [M-Glucose+H]⁺ m/z 307 Glucose->Cimifugin_Aglycone

Caption: Fragmentation of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR Data (Expected Ranges)
ProtonExpected Chemical Shift (ppm)MultiplicityNotes
H-5 (Chromone)6.0 - 6.5s
H-8 (Chromone)6.5 - 7.0s
H-2' (Furan)4.8 - 5.2m
H-3' (Furan)3.0 - 3.5m
H-7 Methylene4.5 - 5.0mProtons of the CH₂ group connecting the glucose
Anomeric H-1'' (Glucose)4.5 - 5.0d
Other Glucose Protons3.2 - 4.0m
4-OCH₃~3.9s
Isopropyl Protons1.2 - 1.5sTwo methyl groups
¹³C NMR Data (Expected Ranges)[5][6]
CarbonExpected Chemical Shift (ppm)
C-2 (Chromone)160 - 165
C-3 (Chromone)110 - 115
C-4 (Chromone)175 - 180
C-4a (Chromone)105 - 110
C-5 (Chromone)95 - 100
C-6 (Chromone)155 - 160
C-7 (Chromone)160 - 165
C-8 (Chromone)90 - 95
C-8a (Chromone)150 - 155
C-2' (Furan)85 - 90
C-3' (Furan)30 - 35
C-7 Methylene65 - 70
Anomeric C-1'' (Glucose)100 - 105
Other Glucose Carbons60 - 80
4-OCH₃55 - 60
Isopropyl Carbons25 - 30
C(OH) of Isopropyl70 - 75

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following sections outline typical protocols for the analysis of this compound.

Sample Preparation for NMR Spectroscopy
  • Isolation: this compound is typically isolated from the dried roots of Saposhnikovia divaricata by extraction with a polar solvent such as 70% ethanol.[1]

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel or high-speed counter-current chromatography, to yield the pure compound.[7]

  • Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol-d₄ or chloroform-d). Tetramethylsilane (TMS) is often used as an internal standard.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC).

  • Temperature: Spectra are typically recorded at room temperature.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol is employed.[8]

    • Flow Rate: A typical flow rate is around 0.8 mL/min.[8]

    • Injection Volume: 5-10 µL of the sample solution is injected.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer is used for MS/MS analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the transition from the precursor ion to the major fragment ion (e.g., m/z 469 → 307 in positive mode).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Plant_Material Plant Material (e.g., Saposhnikovia divaricata roots) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification (e.g., HPLC, HSCCC) Extraction->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR_Analysis Pure Compound MS_Analysis Mass Spectrometry (LC-MS, MS/MS) Purification->MS_Analysis Pure Compound Structure_Elucidation Structure Elucidation & Verification NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

The Biosynthesis of Prim-O-Glucosylcimifugin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin, a naturally occurring chromone glucoside found predominantly in the roots of Saposhnikovia divaricata, has garnered significant attention for its diverse pharmacological activities. As a key bioactive constituent, understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, intermediate compounds, and relevant genetic information. The guide also includes available quantitative data and outlines the experimental methodologies used to elucidate this complex pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and culminates in a final glucosylation event. The pathway can be broadly divided into two main stages: the formation of the aglycone, cimifugin, and its subsequent conversion to this compound. Recent research has successfully elucidated the complete pathway in Saposhnikovia divaricata[1][2].

The pathway commences with precursors from the phenylpropanoid pathway, leading to the formation of the chromone core, which undergoes a series of modifications including hydroxylation and methylation to yield cimifugin. The final step involves the attachment of a glucose moiety to cimifugin, catalyzed by a specific UDP-glucosyltransferase.

This compound Biosynthesis Malonyl_CoA Malonyl-CoA Noreugenin Noreugenin Malonyl_CoA->Noreugenin SdPCS Peucenin Peucenin Noreugenin->Peucenin SdPT Norcimifugin Norcimifugin Peucenin->Norcimifugin SdPC Cimifugin Cimifugin Norcimifugin->Cimifugin SdCYP450 Prim_O_Glucosylcimifugin This compound Cimifugin->Prim_O_Glucosylcimifugin SdUGT p1 Cimifugin->p1 UDP_Glucose UDP-Glucose UDP_Glucose->Prim_O_Glucosylcimifugin p2 UDP_Glucose->p2 UDP UDP Prim_O_Glucosylcimifugin->UDP SdPCS SdPCS (Pentaketide Chromone Synthase) SdPT SdPT (Prenyltransferase) SdPC SdPC (Peucenin Cyclase) SdCYP450 SdCYP450 (Hydroxylase) SdUGT SdUGT (UDP-glucosyltransferase) p1->Prim_O_Glucosylcimifugin p2->Prim_O_Glucosylcimifugin

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

Currently, detailed kinetic data for all the enzymes in the this compound biosynthetic pathway are not extensively available in the public domain. The following tables summarize the known information and provide a template for future research findings.

Table 1: Enzymes Involved in this compound Biosynthesis

EnzymeGene Name (in S. divaricata)Substrate(s)Product
Pentaketide Chromone SynthaseSdPCSMalonyl-CoANoreugenin
PrenyltransferaseSdPTNoreugenin, Dimethylallyl PyrophosphatePeucenin
Peucenin CyclaseSdPCPeuceninNorcimifugin
Cytochrome P450 HydroxylaseSdCYP450NorcimifuginCimifugin
UDP-glucosyltransferaseSdUGTCimifugin, UDP-GlucoseThis compound, UDP

Table 2: Kinetic Parameters of Biosynthetic Enzymes (Data Not Currently Available)

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)kcat (s-1)
SdPCSMalonyl-CoAN/AN/AN/A
SdPTNoreugeninN/AN/AN/A
SdPCPeuceninN/AN/AN/A
SdCYP450NorcimifuginN/AN/AN/A
SdUGTCimifuginN/AN/AN/A
SdUGTUDP-GlucoseN/AN/AN/A

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involved a combination of transcriptomic analysis, gene cloning, heterologous expression of enzymes, and in vitro enzymatic assays. Below are generalized protocols for the key experimental procedures.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the recombinant enzymes (SdPCS, SdPT, SdPC, SdCYP450, and SdUGT) for in vitro functional characterization.

Methodology:

  • Gene Cloning: The open reading frames of the candidate genes are amplified from S. divaricata cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli or pESC series for yeast).

  • Heterologous Expression: The expression vectors are transformed into a suitable host organism. Escherichia coli (e.g., BL21(DE3) strain) is commonly used for the expression of soluble enzymes, while Saccharomyces cerevisiae is often preferred for membrane-bound enzymes like CYP450s.

  • Protein Purification: The expressed proteins, typically with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

a) Pentaketide Chromone Synthase (SdPCS) Assay

Objective: To confirm the function of SdPCS in converting malonyl-CoA to noreugenin.

Protocol:

  • Prepare a reaction mixture containing the purified SdPCS enzyme, malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify noreugenin.

b) UDP-Glucosyltransferase (SdUGT) Assay

Objective: To determine the activity of SdUGT in catalyzing the glucosylation of cimifugin.

Protocol:

  • Set up a reaction mixture containing the purified SdUGT, cimifugin (the acceptor substrate), UDP-glucose (the sugar donor), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Terminate the reaction, typically by adding methanol.

  • Analyze the formation of this compound using HPLC and LC-MS.

  • For kinetic studies, vary the concentrations of cimifugin and UDP-glucose and measure the initial reaction rates.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_protein_production Protein Production cluster_functional_characterization Functional Characterization Transcriptome_Analysis Transcriptome Analysis of S. divaricata Candidate_Gene_Selection Candidate Gene Selection Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Figure 2: General experimental workflow for the characterization of biosynthetic enzymes.

Conclusion

The elucidation of the complete biosynthetic pathway of this compound represents a significant advancement in the understanding of chromone biosynthesis in medicinal plants. This knowledge paves the way for the biotechnological production of this valuable compound and its derivatives. Further research is warranted to fully characterize the kinetics and regulatory mechanisms of the enzymes involved, which will be instrumental in optimizing metabolic engineering strategies. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and therapeutic potential of natural products.

References

Prim-O-Glucosylcimifugin: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prim-O-Glucosylcimifugin (POG), a chromone glycoside extracted from the roots of Saposhnikovia divaricata (Fangfeng), has garnered significant attention for its potent anti-inflammatory properties.[1][2] Traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and headaches, recent scientific investigations have begun to unravel the intricate molecular mechanisms underlying its therapeutic effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of POG's mechanism of action in inflammation, focusing on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades implicated in the inflammatory response. The primary pathways influenced by POG include the NLRP3 inflammasome , NF-κB , MAPK , and JAK2/STAT3 pathways. By intervening at multiple points within these interconnected networks, POG effectively reduces the production of pro-inflammatory mediators and mitigates inflammatory damage.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.[4]

POG has been shown to significantly suppress the activation of the NLRP3 inflammasome.[6] In a mouse model of sepsis-induced liver injury, POG treatment markedly reduced the levels of key inflammasome components and downstream cytokines, including NLRP3, cleaved-caspase-1, IL-1β, and IL-18 in liver tissues.[6] This inhibitory effect was comparable to that of the known NLRP3 inhibitor MCC950.[6] Furthermore, POG was observed to decrease the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, a hallmark of inflammasome activation, and reduce macrophage infiltration and M1 polarization in the liver.[6]

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NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL1β IL-1β Pro-IL-1β->IL1β IL18 IL-18 Pro-IL-18->IL18 Inflammation Inflammation IL1β->Inflammation IL18->Inflammation POG POG POG->NLRP3 Inhibits NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK MKK MKK MAP3K->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK ERK ERK MKK->ERK p-p38 p-p38 p38->p-p38 p-JNK p-JNK JNK->p-JNK p-ERK p-ERK ERK->p-ERK IκB-α IκB-α IKK->IκB-α Phosphorylates p-IκB-α p-IκB-α IκB-α->p-IκB-α NF-κB (p65/p50) NF-κB (p65/p50) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Transcription p-p38->Pro-inflammatory Genes Transcription Factors p-JNK->Pro-inflammatory Genes Transcription Factors p-ERK->Pro-inflammatory Genes Transcription Factors p-IκB-α->NF-κB (p65/p50) Releases p-p65 p-p65 POG POG POG->p38 Inhibits Phos. POG->JNK Inhibits Phos. POG->ERK Inhibits Phos. POG->IκB-α Inhibits Phos. POG->NF-κB (p65/p50) Inhibits Phos. Cytokines (TNF-α, IL-1β, IL-6) Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-1β, IL-6) JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK2 JAK2 Cytokine Receptor->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 p-JAK2->STAT3 Phosphorylates p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer POG POG POG->JAK2 Inhibits Phos. Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) p-STAT3 Dimer->Inflammatory Genes (iNOS, COX-2) Transcription

References

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity Assays for Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of Prim-O-Glucosylcimifugin, a prominent chromone constituent of Saposhnikovia divaricata. This document details experimental protocols, presents available quantitative data, and illustrates relevant workflows and potential signaling pathways.

Introduction

This compound (POG) is a naturally occurring chromone glucoside found in the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional medicine. Emerging research indicates that POG possesses a range of pharmacological properties, including anti-inflammatory and antioxidant activities. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. Therefore, the characterization of the antioxidant potential of POG is a critical step in its evaluation as a potential therapeutic agent. This guide focuses on the core in vitro assays utilized for this purpose: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative antioxidant data for the isolated this compound is limited in publicly available literature, studies on extracts of Saposhnikovia divaricata, where POG is a major component, provide valuable insights into its potential antioxidant efficacy. It has been noted that POG exhibits inhibitory effects on NO production and DPPH free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant capacity of Saposhnikovia divaricata extracts. It is important to note that the antioxidant activity of an extract is the result of the synergistic or additive effects of its various constituents, including this compound.

Table 1: DPPH Radical Scavenging Activity of Saposhnikovia divaricata Extracts

Plant MaterialExtract TypeIC50 ValueReference Compound
Saposhnikovia divaricata Root70% EthanolNot explicitly quantified in terms of IC50, but demonstrated dose-dependent nitric oxide reduction.Not specified

Note: While direct IC50 values for DPPH scavenging by this compound were not found, its inhibitory effect on DPPH radicals is reported. Further studies are needed to quantify this activity.

Table 2: ABTS Radical Scavenging Activity of Saposhnikovia divaricata Extracts

Plant MaterialExtract TypeTrolox Equivalent Antioxidant Capacity (TEAC)Reference Compound
Saposhnikovia divaricataNot SpecifiedData not available in the reviewed literature.Trolox

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Saposhnikovia divaricata Extracts

Plant MaterialExtract TypeFRAP ValueReference Compound
Saposhnikovia divaricataNot SpecifiedData not available in the reviewed literature.FeSO₄

Experimental Protocols

The following sections provide detailed methodologies for the three key in vitro antioxidant capacity assays. These protocols are generalized for the analysis of a chromone compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • This compound (or extract)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a series of concentrations of the positive control (ascorbic acid or Trolox) in methanol.

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution A2 Add DPPH Solution P1->A2 P2 Prepare Sample & Standard Dilutions A1 Add Sample/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate in Dark (30 min) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate Scavenging Activity (%) M1->C1 C2 Determine IC50 Value C1->C2

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or extract)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

    • Prepare a series of concentrations of Trolox in the same solvent.

  • Assay Protocol:

    • Add 20 µL of the various concentrations of the sample or standard solutions to a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance in the presence of the sample.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Determination: A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Generate ABTS•+ Stock Solution P2 Prepare ABTS•+ Working Solution P1->P2 A2 Add ABTS•+ Working Solution P2->A2 P3 Prepare Sample & Trolox Dilutions A1 Add Sample/Trolox to 96-well plate P3->A1 A1->A2 A3 Incubate in Dark (6 min) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 C1 Calculate Scavenging Activity (%) M1->C1 C2 Determine TEAC Value C1->C2

ABTS Radical Cation Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (or extract)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound and make serial dilutions.

    • Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 20 µL of the sample or standard solutions to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare FRAP Reagent A2 Add FRAP Reagent P1->A2 P2 Prepare Sample & Standard Dilutions A1 Add Sample/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate at 37°C (30 min) A2->A3 M1 Measure Absorbance at 593 nm A3->M1 C1 Determine FRAP Value from Standard Curve M1->C1

Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Potential Antioxidant Signaling Pathways

While direct studies on the antioxidant signaling pathways of this compound are limited, its anti-inflammatory actions provide some clues. The inhibition of the JAK2/STAT3 pathway, a known regulator of inflammatory responses, can indirectly contribute to a reduction in oxidative stress by downregulating the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).

Furthermore, as a chromone, this compound may share antioxidant mechanisms with other flavonoids. A plausible hypothesized pathway involves the modulation of endogenous antioxidant defense systems. This could occur through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Antioxidant_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress POG This compound POG->Keap1 Potential Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_active Nrf2 (Active) ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binding & Activation Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralization

Hypothesized Nrf2-Mediated Antioxidant Signaling Pathway for Chromones.
Conclusion

This compound, a key constituent of Saposhnikovia divaricata, demonstrates notable antioxidant potential. This technical guide provides standardized protocols for the robust in vitro evaluation of its antioxidant capacity using DPPH, ABTS, and FRAP assays. While quantitative data for the pure compound is still emerging, the information available for S. divaricata extracts underscores the importance of further investigation. The elucidation of its precise mechanisms of action, including the potential modulation of signaling pathways like Nrf2, will be crucial for the future development of this compound as a therapeutic agent for conditions associated with oxidative stress. This guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding of this promising natural compound.

The Intestinal Transformation of Prim-O-Glucosylcimifugin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biotransformation of Prim-O-Glucosylcimifugin (PGCN) by the human gut microbiota. PGCN is a primary chromone found in the roots of Saposhnikovia divaricata, a plant widely used in traditional Chinese medicine. Understanding its metabolic fate within the gastrointestinal tract is crucial for elucidating its pharmacological activity and developing novel therapeutic strategies.

Core Biotransformation Pathway

The biotransformation of PGCN by human intestinal flora is a two-step process. Initially, PGCN undergoes deglucosylation to form cimifugin (CN). This reaction is catalyzed by β-glucosidase, an enzyme secreted by the gut microbiota. Subsequently, the hydroxymethyl group of CN is reduced to yield 5-O-methylvisamminol (MVL).[1][2]

This metabolic cascade highlights the significant role of the gut microbiota in modifying the chemical structure of PGCN, potentially altering its bioavailability and biological effects. The resulting metabolites, CN and MVL, have been shown to possess enhanced inhibitory effects on nitric oxide (NO) production and stronger free-radical scavenging activity compared to the parent compound.[2]

Biotransformation_of_PGCN PGCN This compound (PGCN) CN Cimifugin (CN) PGCN->CN Deglucosylation (β-glucosidase from HIF) MVL 5-O-methylvisamminol (MVL) CN->MVL Reduction of hydroxymethyl group HIF_Preparation cluster_collection Fecal Sample Collection cluster_preparation Suspension Preparation cluster_result Final Product Fecal_Sample Fresh Fecal Sample Weigh Weigh 1g of sample Fecal_Sample->Weigh Suspend Suspend in 100mL of anaerobic diluted medium Weigh->Suspend Homogenize Homogenize Suspend->Homogenize Filter Filter through gauze Homogenize->Filter HIF_Suspension Human Intestinal Flora (HIF) Suspension Filter->HIF_Suspension

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Prim-O-Glucosylcimifugin from Saposhnikovia divaricata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin is a major bioactive chromone found in the roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely used in traditional medicine. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. These application notes provide a detailed, step-by-step protocol for the efficient extraction and high-purity purification of this compound for research and development purposes. The outlined procedures are based on established scientific literature and are designed to be reproducible in a standard laboratory setting.

Experimental Protocols

Part 1: Extraction of Crude Chromones

This part of the protocol focuses on the initial extraction of chromones from the dried roots of S. divaricata using an optimized ultrasonic-assisted method.

1.1 Materials and Equipment

  • Dried roots of Saposhnikovia divaricata

  • Grinder or mill

  • Sieves (0.5 mm)

  • 50% Ethyl Alcohol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

1.2 Plant Material Preparation

  • Ensure the roots of S. divaricata are thoroughly dried to a constant weight.

  • Grind the dried roots into a fine powder.

  • Sieve the powder to obtain a particle size of approximately 0.5 mm for optimal extraction efficiency[1].

1.3 Ultrasonic-Assisted Extraction

  • Weigh the powdered plant material.

  • In a suitable flask, add the powdered root and 50% ethyl alcohol in a 1:10 ratio (w/v)[2].

  • Place the flask in an ultrasonic bath.

  • Perform ultrasonic-assisted extraction for 40 minutes[2].

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue one more time under the same conditions to maximize the yield[2].

  • Combine the extracts from both extraction steps.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Crude Fractionation by Liquid-Liquid Extraction

This step aims to enrich the chromone content by partitioning the crude extract with n-butanol.

2.1 Materials and Equipment

  • Crude extract from Part 1

  • Distilled water

  • n-Butanol

  • Separatory funnel

  • Rotary evaporator

2.2 Protocol

  • Suspend the dried crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Add an equal volume of n-butanol and shake vigorously for several minutes.

  • Allow the layers to separate.

  • Collect the upper n-butanol layer.

  • Repeat the extraction of the aqueous layer with n-butanol two more times.

  • Combine all the n-butanol fractions.

  • Concentrate the n-butanol extract to dryness using a rotary evaporator to yield the crude chromone fraction.

Part 3: High-Purity Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for the preparative isolation of this compound from the crude chromone fraction.

3.1 Materials and Equipment

  • Crude chromone fraction from Part 2

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for fraction analysis

  • Solvents: Chloroform, Methanol, Water (HPLC grade)

  • Fraction collector

3.2 HSCCC Protocol

  • Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water in a 10:8:4 volume ratio[3]. Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus.

    • Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve a known amount of the crude chromone fraction (e.g., 100 mg) in a small volume of the biphasic solvent system[3].

  • Elution and Fraction Collection: Inject the sample and begin collecting fractions.

  • Monitoring: Monitor the effluent and analyze the collected fractions by HPLC to identify those containing this compound.

  • Post-Processing: Combine the pure fractions containing the target compound and evaporate the solvent to obtain purified this compound.

Part 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This analytical method is used to determine the purity of the isolated this compound.

4.1 Materials and Equipment

  • Purified this compound

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[4]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

4.2 HPLC Conditions

  • Mobile Phase: Methanol-Water (40:60, v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection Wavelength: 254 nm[4].

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Calculate the purity based on the peak area percentage of this compound in the chromatogram.

Data Presentation

Table 1: Summary of Extraction and Purification Yields

StepInput MaterialInput AmountOutput MaterialOutput AmountYield/PurityReference
Extraction Dried S. divaricata Root PowderVariesCrude ExtractVariesContent: 0.36% - 0.50%
Purification (HSCCC) Crude Sample100 mgThis compound21.7 mgPurity: >99.0%[3]
Purification (HPCCC) n-Butanol Extract960 mgThis compound72.1 mgPurity: >90%[3]
Purification (RP-MPLC & HPCCC) n-Butanol Extract7.48 gThis compound582.8 mgPurity: >95%[2]

Table 2: HPLC Parameters for Purity Analysis

ParameterConditionReference
Column C18 (4.6 mm x 150 mm, 5 µm)[4]
Mobile Phase Methanol:Water (40:60)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4]
Temperature 30 °C

Visualizations

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation Start Dried Saposhnikovia divaricata Roots Grind Grinding Start->Grind Sieve Sieving (0.5 mm) Grind->Sieve Powder Root Powder Sieve->Powder UAE Ultrasonic-Assisted Extraction (50% EtOH, 1:10 w/v, 40 min x 2) Powder->UAE Filtration Filtration UAE->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract LLE Liquid-Liquid Extraction (Water/n-Butanol) Crude_Extract->LLE Concentration2 Concentration of n-Butanol Phase LLE->Concentration2 Crude_Fraction Crude Chromone Fraction Concentration2->Crude_Fraction

Caption: Workflow for the preparation and extraction of crude chromones.

Purification_Workflow cluster_purification Purification cluster_analysis Analysis Crude_Fraction Crude Chromone Fraction HSCCC HSCCC Purification (CHCl3:MeOH:H2O, 10:8:4) Crude_Fraction->HSCCC Collection Fraction Collection HSCCC->Collection Evaporation Solvent Evaporation Collection->Evaporation Pure_Compound Purified this compound Evaporation->Pure_Compound Analysis_Start Purified Compound Pure_Compound->Analysis_Start HPLC HPLC Analysis (C18, MeOH:H2O, 254 nm) Analysis_Start->HPLC Purity_Data Purity > 99% HPLC->Purity_Data

Caption: Workflow for the purification and analysis of this compound.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylcimifugin is a major active chromone glucoside found in the roots of Saposhnikovia divaricata, a plant widely used in traditional medicine.[1][2] Its various pharmacological activities, including anti-inflammatory and potential anticancer effects, have led to increasing interest in its quantification for quality control of herbal medicines and in pharmacokinetic studies.[1][3] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of this compound.

Chemical Properties of this compound [1]

PropertyValue
CAS Number80681-45-4
Molecular FormulaC22H28O11
Molecular Weight468.45 g/mol
AppearanceWhite powder
Purity>97.0% (HPLC)

Experimental Protocols

1. Sample Preparation: Extraction from Saposhnikovia divaricata Roots

This protocol outlines the extraction of this compound from the dried roots of Saposhnikovia divaricata.

  • Materials:

    • Dried and powdered roots of Saposhnikovia divaricata

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of 70% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

2. HPLC-UV Analysis

This protocol describes the chromatographic conditions for the quantification of this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Shimadzu C18 column (4.6 mm × 150 mm, 5 µm) or equivalent[4][5]

  • Chromatographic Conditions: [4][5]

    • Mobile Phase: Methanol:Water (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

Linearity

A stock solution of this compound was prepared in methanol and serially diluted to create a series of calibration standards. The linearity of the method was assessed by plotting the peak area against the concentration of the analyte.

Precision

The precision of the method was determined by analyzing replicate injections of a standard solution at a known concentration. The relative standard deviation (RSD) of the peak areas was calculated.

Accuracy (Recovery)

The accuracy of the method was evaluated through a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated. An average recovery of 99.6% with an RSD of 0.72% (n=6) has been reported for this method.[4][5]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. A reported HPLC method showed an LOD of 4.37 µg/mL and an LOQ of 13.24 µg/mL for this compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from method validation studies.

Table 1: Chromatographic and Validation Parameters

ParameterValueReference
Chromatographic Conditions
ColumnShimadzu C18 (4.6 mm × 150 mm, 5 µm)[4][5]
Mobile PhaseMethanol:Water (40:60)[4][5]
Flow Rate1.0 mL/min[4][5]
Detection Wavelength254 nm[4][5]
Column Temperature30 °C[4][5]
Validation Parameters
Linearity Range (µg)0.0996 - 0.996[6]
Correlation Coefficient (r)0.9999[6]
Average Recovery99.6%[4][5]
Recovery RSD0.72%[4][5]
LOD4.37 µg/mL[2]
LOQ13.24 µg/mL[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Plant Material (Saposhnikovia divaricata) extraction Ultrasonic-Assisted Extraction (70% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification peak_integration Peak Integration quantification->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: HPLC-UV method workflow for this compound quantification.

References

Application Notes and Protocols: Prim-O-Glucosylcimifugin in LPS-Stimulated Macrophage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for investigating the anti-inflammatory effects of Prim-O-Glucosylcimifugin (POG) in Lipopolysaccharide (LPS)-stimulated macrophage models, primarily using the RAW 264.7 cell line. POG has been identified as a potent inhibitor of key inflammatory pathways, including the JAK/STAT, MAPK, and NF-κB signaling cascades. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The following protocols detail the necessary procedures for cell culture, cytotoxicity assessment, quantification of inflammatory markers, and analysis of protein and gene expression to evaluate the efficacy of POG.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response. Upon stimulation with bacterial endotoxins like LPS, macrophages initiate a signaling cascade that leads to the release of various pro-inflammatory cytokines and mediators. Chronic or excessive inflammation is a hallmark of numerous diseases, making the modulation of macrophage activity a key therapeutic strategy. This compound, a chromone isolated from Saposhnikovia divaricate, has demonstrated significant anti-inflammatory properties. This application note outlines the experimental framework to assess the inhibitory effects of POG on LPS-induced inflammation in macrophages.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
POG Concentration (µg/mL)Cell Viability (%)
0 (Control)100
15No significant cytotoxicity observed[1][2][3]
50No significant cytotoxicity observed[1][2][3]
100No significant cytotoxicity observed[1][2][3]
Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
TreatmentNO ProductionTNF-α ProductionIL-1β ProductionIL-6 Production
ControlBaselineBaselineBaselineBaseline
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + POG (15 µg/mL)Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]
LPS + POG (50 µg/mL)Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2][4]Dose-dependent inhibition[1][2][4]Dose-dependent inhibition[1][2][4]
LPS + POG (100 µg/mL)Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]Dose-dependent inhibition[1][2]
Table 3: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages
TreatmentiNOS mRNA ExpressioniNOS Protein ExpressionCOX-2 mRNA ExpressionCOX-2 Protein Expression
ControlBaselineBaselineBaselineBaseline
LPS (1 µg/mL)Significantly UpregulatedSignificantly UpregulatedSignificantly UpregulatedSignificantly Upregulated
LPS + POG (Dose-dependent)Concentration-dependent downregulation[1][2]Concentration-dependent downregulation[1][2]Concentration-dependent downregulation[1][2]Concentration-dependent downregulation[1][2]

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Downstream Assays step1 RAW 264.7 Cell Culture step2 Cell Seeding & Adherence step1->step2 step3 POG Pre-treatment step2->step3 step4 LPS Stimulation step3->step4 step5 Incubation step4->step5 step6 Sample Collection (Supernatant & Cell Lysate) step5->step6 step7 Downstream Assays step6->step7 assay1 Cell Viability (MTT/CCK-8) assay2 Nitric Oxide (Griess Assay) assay3 Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) assay4 Gene Expression (qPCR for iNOS, COX-2) assay5 Protein Expression (Western Blot for Signaling Pathways)

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 IkB p-IκBα TLR4->IkB JAK2 p-JAK2 TLR4->JAK2 POG This compound POG->ERK POG->JNK POG->p38 POG->IkB POG->JAK2 Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6, iNOS, COX-2) ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators p38->Inflammatory_Mediators NFkB p-NF-κB p65 IkB->NFkB NFkB->Inflammatory_Mediators STAT3 p-STAT3 JAK2->STAT3 STAT3->Inflammatory_Mediators

Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • 1.1. Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 0.25% Trypsin-EDTA (optional, for loosely adherent cells).

    • Cell scraper.

  • 1.2. Routine Culture:

    • Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them.

    • To subculture, aspirate the old medium and wash the cells once with PBS.

    • Add fresh medium and gently detach the cells using a cell scraper.

    • Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT or CCK-8)
  • 2.1. Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of POG (e.g., 15, 50, 100 µg/mL) for 1 hour, followed by stimulation with LPS (1 mg/L) for 18-24 hours.[4]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • 3.1. Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat with POG and LPS as described in the cell viability assay.

    • After the incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Quantification of Cytokines (ELISA)
  • 4.1. Procedure:

    • Collect the cell culture supernatant after treatment with POG and LPS.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits.[4]

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate and then add the standards and samples.

    • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

Western Blot Analysis
  • 5.1. Procedure:

    • Seed RAW 264.7 cells in 6-well plates (4 x 10^5 cells/mL) and incubate for 24 hours.[4]

    • Pre-treat the cells with POG (e.g., 12.5, 25, 50 µg/mL) for 1 hour, then stimulate with LPS (1 mg/L) for 30 minutes.[4]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, ERK, JNK, p38, IκBα, and NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use β-actin as a loading control.

Real-Time PCR (qPCR)
  • 6.1. Procedure:

    • Following treatment with POG and LPS, extract total RNA from the cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

    • The relative gene expression can be calculated using the 2^-ΔΔCt method.

Conclusion

The protocols outlined in this document provide a robust framework for elucidating the anti-inflammatory mechanisms of this compound in LPS-stimulated macrophages. The data consistently demonstrates that POG can inhibit the production of key pro-inflammatory mediators by targeting multiple critical signaling pathways. These findings support the potential of POG as a therapeutic agent for inflammatory diseases. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles to ensure data accuracy and reproducibility.

References

Application Notes and Protocols for Prim-O-Glucosylcimifugin in a CFA-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of Prim-O-Glucosylcimifugin (POG) in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rodents. This model is widely recognized for its relevance to human rheumatoid arthritis, exhibiting key pathological features such as chronic inflammation, joint destruction, and pain.

Introduction

This compound is a natural chromone derivative that has demonstrated significant anti-inflammatory and analgesic properties.[1] Research suggests its therapeutic potential in inflammatory conditions like rheumatoid arthritis. POG has been shown to exert its effects through the modulation of key inflammatory pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][3] Specifically, POG can inhibit the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][5]

The CFA-induced arthritis model in rats is a well-established preclinical model that mimics many aspects of human rheumatoid arthritis, including polyarthritis, inflammation, and bone erosion.[6] This model is initiated by a single injection of CFA, which contains heat-killed Mycobacterium tuberculosis, leading to a robust and sustained inflammatory response.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration in a CFA-induced arthritis model.

Table 1: Effect of this compound on Paw Swelling in CFA-Induced Arthritic Rats

Treatment GroupDay 3Day 5Day 7Day 14
Normal Control Normal Paw VolumeNormal Paw VolumeNormal Paw VolumeNormal Paw Volume
CFA Model Increased Paw VolumeSignificantly Increased Paw VolumePeak Paw VolumeSustained Increased Paw Volume
POG (10 mg/kg) Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA Model
POG (30 mg/kg) More Pronounced Reduction in Paw Volume vs. 10 mg/kgMore Pronounced Reduction in Paw Volume vs. 10 mg/kgMore Pronounced Reduction in Paw Volume vs. 10 mg/kgMore Pronounced Reduction in Paw Volume vs. 10 mg/kg
Indomethacin (10 mg/kg) Significantly Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA ModelSignificantly Reduced Paw Volume vs. CFA Model

Data compiled from a study by Han et al. (2015) where paw volume was measured at different time points after CFA induction.[4]

Table 2: Effect of this compound on Serum Cytokine Levels in CFA-Induced Arthritic Rats (Day 14)

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Normal Control Baseline LevelsBaseline LevelsBaseline Levels
CFA Model ~2.4-fold increase vs. Normal~1.6-fold increase vs. Normal~1.7-fold increase vs. Normal
POG (10 mg/kg) Dose-dependent reduction vs. CFA ModelDose-dependent reduction vs. CFA ModelDose-dependent reduction vs. CFA Model
POG (30 mg/kg) Significant reduction vs. CFA ModelSignificant reduction vs. CFA ModelSignificant reduction vs. CFA Model

Data reflects a dose-dependent reduction in pro-inflammatory cytokines with POG treatment as reported by Han et al. (2015).[4]

Table 3: Effect of this compound on Spinal Cord Inflammatory Mediators in CFA-Induced Arthritic Rats

Treatment GroupSpinal PGE₂ LevelSpinal COX-2 Expression
Normal Control Baseline LevelBaseline Expression
CFA Model Significantly IncreasedSignificantly Increased
POG (10 mg/kg) Dose-dependently decreasedDose-dependently decreased
POG (30 mg/kg) Significant decreaseSignificant decrease
Indomethacin (10 mg/kg) Significant decreaseNot reported

This table is based on findings from Han et al. (2015), indicating POG's central anti-inflammatory effects.[4]

Experimental Protocols

CFA-Induced Arthritis Model

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water.

  • CFA Preparation: Complete Freund's Adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis is used.[7] The vial should be thoroughly vortexed before each use to ensure a uniform suspension.

  • Induction:

    • Anesthetize the rats using an appropriate anesthetic agent.

    • Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of the left hind paw.[6]

    • A primary inflammatory response (paw swelling) will be observed within hours to days.

    • Systemic arthritis typically develops in the contralateral paw and other joints within 10-14 days.[4]

This compound Administration
  • Preparation: this compound can be dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline.

  • Dosage: Effective doses in rat models have been reported to be in the range of 10-30 mg/kg body weight.[4]

  • Administration: POG is typically administered via subcutaneous injection once daily, starting from the day of CFA injection or as a therapeutic intervention after the onset of arthritis.[4] A control group receiving the vehicle only should be included.

Assessment of Arthritis Severity
  • Paw Volume Measurement:

    • Paw volume can be measured using a plethysmometer.

    • Measurements should be taken for both the ipsilateral (injected) and contralateral (uninjected) hind paws.

    • Record measurements at baseline (before CFA injection) and at regular intervals (e.g., daily or every other day) throughout the study.

  • Arthritis Score:

    • Visually score the severity of arthritis in each paw based on a scale of 0-4, where:

      • 0 = No erythema or swelling

      • 1 = Mild erythema and swelling of the digits

      • 2 = Moderate erythema and swelling of the paw

      • 3 = Severe erythema and swelling of the entire paw

      • 4 = Gross deformity and/or ankylosis

    • The total arthritis score per animal is the sum of the scores for all four paws (maximum score of 16).

Histological Analysis
  • Tissue Collection: At the end of the experiment, euthanize the animals and dissect the ankle joints.

  • Tissue Processing:

    • Fix the joints in 10% neutral buffered formalin.

    • Decalcify the tissues in a suitable decalcifying solution.

    • Embed the tissues in paraffin and section them.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize synovial inflammation, pannus formation, and cartilage/bone erosion.

Measurement of Inflammatory Markers
  • Sample Collection: Collect blood samples via cardiac puncture or from the tail vein at specified time points.

  • Cytokine Analysis:

    • Centrifuge the blood to obtain serum and store at -80°C until analysis.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[4]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Arthritis Induction & Treatment cluster_assessment Assessment cluster_analysis Analysis animal_acclimatization Animal Acclimatization group_allocation Group Allocation (Normal, CFA, POG, Positive Control) animal_acclimatization->group_allocation cfa_injection CFA Injection (Day 0) group_allocation->cfa_injection pog_administration POG Administration (Daily) cfa_injection->pog_administration paw_volume Paw Volume Measurement (Regular Intervals) pog_administration->paw_volume arthritis_score Arthritis Scoring (Regular Intervals) pog_administration->arthritis_score blood_collection Blood Collection (e.g., Day 14, 28) arthritis_score->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis histopathology Histopathological Analysis blood_collection->histopathology jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cytokine Pro-inflammatory Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 (Dimerization & Nuclear Translocation) stat3->p_stat3 p_jak2->stat3 Phosphorylates gene_expression Gene Expression (iNOS, COX-2, etc.) p_stat3->gene_expression Promotes pog This compound pog->p_jak2 Inhibits nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular lps_tnfa LPS / TNF-α receptor TLR4 / TNFR lps_tnfa->receptor mapk_akt MAPK / AKT Pathways receptor->mapk_akt Activation ikb_kinase IκB Kinase (IKK) mapk_akt->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates p_ikb p-IκBα (Ubiquitination & Degradation) ikb->p_ikb nfkb NF-κB (p65/p50) active_nfkb Active NF-κB (Nuclear Translocation) nfkb->active_nfkb Released gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) active_nfkb->gene_expression Promotes pog This compound pog->ikb_kinase Inhibits

References

Unveiling the Bioactivity of Prim-O-Glucosylcimifugin: A Cell-Based Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prim-O-Glucosylcimifugin (POG) is a natural chromone compound predominantly extracted from the roots of Saposhnikovia divaricata and Cimicifuga simplex.[1] Emerging research has highlighted its diverse pharmacological properties, including significant anti-inflammatory, analgesic, antioxidant, and anticancer activities.[2][3] This document provides a detailed cell-based assay protocol to investigate the anti-inflammatory bioactivity of this compound, focusing on its inhibitory effects on nitric oxide (NO) production and its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway in a cellular model of inflammation.

Data Presentation

Table 1: Summary of this compound Bioactivity Data

ParameterCell LineStimulantPOG ConcentrationObserved EffectReference
NO ProductionRAW 264.7LPS (1 µg/mL)15, 50, 100 µg/mLDose-dependent inhibition of NO production.[4][5]
Cell ViabilityRAW 264.7LPS (1 µg/mL)15, 50, 100 µg/mLNo significant cytotoxicity observed.[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW 264.7LPSNot specifiedSignificant reduction in cytokine production.[2]
Smooth Muscle Cell ProliferationSmooth Muscle CellsTNF-α (5 µg/L)Not specifiedInhibition of proliferation and increased G0/G1 phase.[4][6]
NF-κB, MAPK, AKT SignalingRAW 264.7LPSNot specifiedInhibition of P65, IκB-α, ERK1/2, JNK1/2, P38, and AKT phosphorylation.[2]

Experimental Protocols

This protocol details a cell-based assay to determine the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (POG)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of POG in cell culture medium to achieve final concentrations of 15, 50, and 100 µg/mL. Ensure the final DMSO concentration in all wells is less than 0.1%.

  • Cell Treatment and Stimulation:

    • Pre-treat the cells with the different concentrations of POG for 1 hour.

    • Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the POG-treated wells.

      • LPS Control: Cells treated with LPS only.

      • Positive Control: Cells treated with a known anti-inflammatory agent (e.g., dexamethasone).

    • Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is indicative of NO production.

  • Cell Viability Assay (Optional but Recommended):

    • To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells in the plate according to the manufacturer's instructions.[4]

Data Analysis:

  • Calculate the percentage of NO inhibition for each POG concentration relative to the LPS control.

  • Determine the IC50 value, which is the concentration of POG that inhibits 50% of NO production.

  • Analyze cell viability data to confirm the non-toxic nature of the tested concentrations of POG.

Visualizations

Experimental_Workflow Experimental Workflow for POG Bioactivity Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding pretreatment Pre-treat with POG cell_seeding->pretreatment pog_prep Prepare POG Dilutions pog_prep->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection viability_assay Cell Viability Assay incubation->viability_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay data_analysis Data Analysis griess_assay->data_analysis viability_assay->data_analysis NF_kappaB_Signaling_Pathway Inhibitory Effect of POG on the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to POG This compound POG->IKK Inhibits POG->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

References

Application Notes and Protocols for In Vivo Efficacy Testing of Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Animal Model for Testing Prim-O-Glucosylcimifugin Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (POG) is a natural chromone compound extracted from the medicinal plant Saposhnikovia divaricata.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory, analgesic, and immunomodulatory properties, suggesting its therapeutic potential for a range of inflammatory and pain-related disorders.[1][3][4] In vivo studies have shown that POG can ameliorate conditions such as ulcerative colitis, atopic dermatitis, and arthritis by inhibiting key pro-inflammatory signaling pathways including MAPK, NF-κB, and AKT, and reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4] Furthermore, POG has been observed to downregulate spinal cyclooxygenase-2 (COX-2) expression in an arthritis pain model, contributing to its analgesic effects.[1]

These application notes provide a detailed framework for establishing an in vivo animal model to further evaluate the efficacy of this compound in inflammatory and neuropathic pain conditions. The protocols outlined below are designed to offer a robust and reproducible methodology for preclinical assessment.

Proposed In Vivo Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate. Based on the known anti-inflammatory and analgesic properties of POG, two well-established rodent models are proposed:

  • Carrageenan-Induced Paw Edema Model: An acute inflammatory model widely used to assess the anti-inflammatory activity of novel compounds.[5]

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A widely used model that mimics the symptoms of chronic nerve pain in humans.[6][7]

Data Presentation

Quantitative data from these experiments should be meticulously recorded and summarized for clear interpretation and comparison between treatment groups.

Table 1: Assessment of Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

GroupTreatmentPaw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
1Vehicle Control (Saline)0
2POG (Low Dose)
3POG (Medium Dose)
4POG (High Dose)
5Positive Control (Indomethacin)

Table 2: Assessment of Analgesic Efficacy in CCI Model of Neuropathic Pain

GroupTreatmentMechanical Allodynia (Paw Withdrawal Threshold in g) - BaselineMechanical Allodynia (Paw Withdrawal Threshold in g) - Day 7Mechanical Allodynia (Paw Withdrawal Threshold in g) - Day 14Thermal Hyperalgesia (Paw Withdrawal Latency in s) - BaselineThermal Hyperalgesia (Paw Withdrawal Latency in s) - Day 7Thermal Hyperalgesia (Paw Withdrawal Latency in s) - Day 14
1Sham
2CCI + Vehicle
3CCI + POG (Low Dose)
4CCI + POG (Medium Dose)
5CCI + POG (High Dose)
6CCI + Positive Control (Gabapentin)

Table 3: Biomarker Analysis from Paw Tissue and Serum

GroupTreatmentPaw TNF-α (pg/mg tissue)Paw IL-1β (pg/mg tissue)Paw IL-6 (pg/mg tissue)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)
1Vehicle/Sham
2Model + Vehicle
3Model + POG (Low Dose)
4Model + POG (Medium Dose)
5Model + POG (High Dose)
6Model + Positive Control

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol assesses the acute anti-inflammatory activity of POG.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (POG)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into five groups (n=6-8 per group) as described in Table 1.

  • Drug Administration: Administer POG (e.g., 10, 30, 100 mg/kg), vehicle, or indomethacin (e.g., 10 mg/kg) orally or intraperitoneally 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Tissue and Blood Collection: At the end of the experiment, euthanize the animals and collect paw tissue and blood for biomarker analysis (as detailed in section 4.3).

Chronic Constriction Injury (CCI) Model in Rats

This protocol evaluates the efficacy of POG in a model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (POG)

  • Gabapentin (positive control)

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats and divide them into six groups (n=8-10 per group) as outlined in Table 2.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed without arresting the epineural circulation.

    • In sham-operated rats, the sciatic nerve is exposed but not ligated.

    • Close the muscle and skin layers with sutures.

  • Drug Administration: Begin daily administration of POG (e.g., 10, 30, 100 mg/kg), vehicle, or gabapentin (e.g., 50 mg/kg) from day 1 post-surgery for 14 days.

  • Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Assess the paw withdrawal threshold in response to calibrated Von Frey filaments applied to the plantar surface of the hind paw. Perform measurements at baseline (before surgery) and on days 7 and 14 post-surgery.

    • Thermal Hyperalgesia (Plantar Test): Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw. Conduct tests at baseline and on days 7 and 14 post-surgery.

  • Tissue and Blood Collection: At the end of the study, euthanize the animals and collect the sciatic nerve, spinal cord tissue, and blood for further analysis.

Biomarker Analysis

Procedure:

  • Tissue Homogenization: Homogenize paw tissue or spinal cord tissue in a suitable lysis buffer.

  • ELISA: Use commercially available ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in tissue homogenates and serum samples according to the manufacturer's instructions.

  • Western Blotting: Perform Western blotting on spinal cord tissue lysates to assess the expression levels of key signaling proteins such as p-p38 MAPK, p-ERK, p-JNK, p-NF-κB, and COX-2.

Visualizations

experimental_workflow cluster_inflammation Carrageenan-Induced Paw Edema cluster_neuropathic Chronic Constriction Injury (CCI) acclimatization1 Animal Acclimatization grouping1 Grouping & Drug Administration acclimatization1->grouping1 baseline1 Baseline Paw Volume grouping1->baseline1 carrageenan Carrageenan Injection baseline1->carrageenan measurement1 Paw Volume Measurement (1-4h) carrageenan->measurement1 analysis1 Data Analysis & Biomarker Assessment measurement1->analysis1 acclimatization2 Animal Acclimatization baseline2 Baseline Behavioral Tests acclimatization2->baseline2 surgery CCI Surgery baseline2->surgery drug_admin2 Daily Drug Administration surgery->drug_admin2 behavioral Behavioral Testing (Day 7 & 14) drug_admin2->behavioral analysis2 Data Analysis & Biomarker Assessment behavioral->analysis2

Caption: Experimental workflow for in vivo efficacy testing of POG.

signaling_pathway cluster_pathway Proposed Anti-inflammatory Signaling Pathway of POG inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan, Nerve Injury) mapk MAPK Pathway (p38, ERK, JNK) inflammatory_stimuli->mapk nfkb NF-κB Pathway inflammatory_stimuli->nfkb akt AKT Pathway inflammatory_stimuli->akt pog This compound (POG) pog->mapk Inhibits pog->nfkb Inhibits pog->akt Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 akt->nfkb inflammation_pain Inflammation & Pain cytokines->inflammation_pain cox2->inflammation_pain

Caption: Proposed signaling pathway for POG's anti-inflammatory effects.

References

Preparation of Prim-O-Glucosylcimifugin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prim-O-Glucosylcimifugin (CAS: 80681-45-4) is a chromone glycoside and a primary bioactive component isolated from the roots of Saposhnikovia divaricata and other medicinal plants.[1][2] It is a subject of increasing interest in biomedical research due to its various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₁₁[2][5]
Molecular Weight 468.45 g/mol [3][6][7]
CAS Number 80681-45-4[1][2]
Appearance White crystalline powder[8]
Purity Typically >95% (HPLC)[2]

Solubility

This compound is soluble in several organic solvents. The choice of solvent is critical and should be guided by the specific requirements of the downstream application, particularly concerning solvent toxicity in cell-based assays.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 55 mg/mL (117.41 mM)[6] Sonication may be required.[6] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[3]
≥ 150 mg/mL (320.20 mM)[1]
93-94 mg/mL (198.52-200.66 mM)[3]
Methanol Soluble[8]
In vivo formulation 2 mg/mL (4.27 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[6] Sonication is recommended.[6]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.68 mg of this compound (Molecular Weight = 468.45 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube/vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[6]

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: It is recommended to prepare and use the solution on the same day.[1][2] However, if storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][9] Store the aliquots at -20°C or -80°C.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

FormStorage TemperatureStability
Solid Powder -20°CUp to 3 years[6]
In Solvent -80°CUp to 1 year[6]
-20°CUp to 1 month[9] (or several months according to another source[1])

Note: It is best practice to use freshly prepared solutions. If using stored solutions, allow the aliquot to thaw completely and bring it to room temperature before use. Vortex briefly before diluting into your experimental medium.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Equilibrate this compound to Room Temperature B Weigh Desired Amount of Powder A->B Prevent Condensation C Add Anhydrous DMSO B->C Precise Calculation D Vortex and/or Sonicate to Dissolve C->D Ensure Complete Dissolution E Use Immediately for Experiments D->E Recommended Practice F Aliquot into Single-Use Vials D->F For Long-Term Storage G Store at -20°C or -80°C F->G Avoid Freeze-Thaw Cycles G Inhibitory Action of this compound on JAK2/STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to iNOS_COX2 iNOS & COX-2 Expression Nucleus->iNOS_COX2 Induces Transcription of Inflammation Inflammation iNOS_COX2->Inflammation POG This compound POG->JAK2 Inhibits

References

Application Notes and Protocols for the In Vivo Formulation of Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin is a chromone glycoside isolated from the roots of Saposhnikovia divaricata, a plant used in traditional medicine. It has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1] For researchers investigating its therapeutic potential in vivo, a stable and effective formulation is crucial, particularly given its poor water solubility. This document provides detailed protocols for the formulation of this compound for in vivo studies, along with relevant data and diagrams to guide experimental design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₁₁[2]
Molecular Weight 468.45 g/mol [2]
Appearance White crystalline powder[3]
Solubility DMSO: ≥ 150 mg/mL[4]
Methanol: Soluble[3]
Water: Poorly soluble
Storage Powder: -20°C for up to 3 years[5]
In solvent: -80°C for up to 1 year[5]

Recommended In Vivo Formulation

For in vivo administration, a co-solvent formulation is recommended to overcome the poor aqueous solubility of this compound. A widely used and tested vehicle for this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.

Table 2: Recommended In Vivo Formulation Composition

ComponentPercentageRole
DMSO10%Primary solvent
PEG30040%Co-solvent, viscosity enhancer
Tween 805%Surfactant, emulsifier
Saline (0.9% NaCl)45%Vehicle, ensures isotonicity

This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL for similar poorly soluble compounds.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh out the required amount of this compound. For a final concentration of 2 mg/mL in the complete formulation, a stock solution in DMSO is prepared. For example, to prepare a 20 mg/mL stock, dissolve 2 mg of this compound in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if needed.[6]

  • Sequential Addition of Excipients:

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound DMSO stock solution.

    • Vortex the mixture until it is homogeneous.

    • Add 50 µL of Tween 80 to the mixture.

    • Vortex again until the solution is clear and uniform.

  • Final Dilution with Saline:

    • Add 450 µL of sterile saline to the mixture.

    • Vortex thoroughly one final time. The resulting solution should be a clear, homogenous solution ready for in vivo administration.

Important Considerations:

  • It is recommended to prepare the formulation fresh on the day of use.[7]

  • If storage is necessary, the DMSO stock solution can be stored at -20°C for up to one month or -80°C for up to six months in aliquots to avoid repeated freeze-thaw cycles.[6] The final formulation is less stable and should not be stored for extended periods.

  • Visually inspect the final formulation for any precipitation or turbidity before administration. If the solution is not clear, it should not be used.

Protocol 2: Quality Control of the Formulation

To ensure the safety, stability, and efficacy of the formulation, the following quality control parameters should be assessed.

Table 3: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless, and free of visible particles
pH pH meterWithin a physiologically acceptable range (e.g., 6.5-7.5)
Drug Concentration HPLC-UV±10% of the target concentration
Sterility Sterility testing (e.g., membrane filtration)No microbial growth
Stability Visual inspection and HPLC-UV over timeNo precipitation and minimal degradation at intended storage conditions
Protocol 3: In Vivo Administration

The following are general guidelines for the administration of the this compound formulation to rodents. Specific dosages and routes will depend on the experimental model and objectives.

Animal Models and Dosing:

  • Inflammatory Pain Models (Rats):

    • Formalin-induced pain: 1, 3, 10, 30 mg/kg, subcutaneous (s.c.) injection.[3][8]

    • Complete Freund's Adjuvant (CFA)-induced arthritis: 10, 30 mg/kg, s.c. injection.[3][8]

  • Ulcerative Colitis Model (Mice):

    • 2.5, 5, 10 mg/kg, intraperitoneal (i.p.) injection.[9]

Procedure for Intraperitoneal (i.p.) Injection in Mice:

  • Animal Restraint: Securely restrain the mouse, ensuring a clear view of the abdomen.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[10]

  • Sterilization: Disinfect the injection site with 70% alcohol.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 26-27 gauge), insert the needle at a 45-degree angle into the peritoneal cavity.[10]

  • Aspiration: Gently pull back the plunger to ensure no fluid is aspirated, confirming correct needle placement.

  • Administration: Inject the formulation slowly and steadily.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.

G POG This compound JAK2 JAK2 POG->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Activates iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: JAK2/STAT3 Signaling Pathway Inhibition by this compound.

G POG This compound MAPK MAPK POG->MAPK Inhibits AKT AKT POG->AKT Inhibits NFkB NF-κB POG->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->ProInflammatory_Cytokines AKT->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Modulation of MAPK, AKT, and NF-κB Pathways by this compound.

G Start Start: Weigh This compound Dissolve_DMSO Dissolve in DMSO to create stock solution Start->Dissolve_DMSO Add_PEG300 Add PEG300 and DMSO stock Dissolve_DMSO->Add_PEG300 Add_Tween80 Add Tween 80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Vortex Vortex until clear Add_Saline->Vortex QC Quality Control (Appearance, pH, Concentration) Vortex->QC Administer Administer to animal model QC->Administer

Caption: Experimental Workflow for Formulation and Administration.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the aqueous solubility of Prim-O-Glucosylcimifugin (POG).

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound (POG)?

A1: The reported solubility of this compound in water is approximately 94 mg/mL. However, its solubility in dimethyl sulfoxide (DMSO) is significantly higher, at ≥ 46.8 mg/mL. It is important to note that aqueous solubility can be influenced by factors such as pH and temperature.

Q2: Why is improving the aqueous solubility of POG important?

A2: Enhancing the aqueous solubility of POG is crucial for its development as a therapeutic agent. Improved solubility can lead to better dissolution in physiological fluids, potentially increasing its bioavailability and therapeutic efficacy when administered orally. For in vitro studies, achieving sufficient concentration in aqueous buffers is essential for accurate biological assays.

Q3: What are the common reasons for batch-to-batch variability in POG solubility?

A3: Variability in the solubility of POG between different batches can arise from several factors, including:

  • Purity of the compound: Impurities can affect the crystal lattice and, consequently, the solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

  • Hydration state: The presence of water molecules in the crystal structure can influence solubility.

  • Particle size and surface area: Smaller particles generally dissolve faster.

Q4: What are the recommended initial steps to troubleshoot POG solubility issues in my experiment?

A4: If you are encountering problems with dissolving POG in an aqueous medium, consider the following initial troubleshooting steps:

  • Verify the pH of your solvent: The solubility of compounds with ionizable groups can be pH-dependent.

  • Gentle heating: Applying mild heat (e.g., to 37°C) can sometimes aid dissolution.[1]

  • Sonication: Using an ultrasonic bath can help to break down agglomerates and facilitate dissolution.[2]

  • Use of co-solvents: For stock solutions, using a small percentage of a water-miscible organic solvent like DMSO or ethanol, followed by dilution in the aqueous medium, can be effective.

Troubleshooting Guides for Solubility Enhancement Techniques

For researchers actively seeking to improve the aqueous solubility of this compound, two primary techniques are recommended: Solid Dispersion and Cyclodextrin Inclusion Complexation . Below are detailed troubleshooting guides for each method.

Guide 1: Solid Dispersion

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous form.[3][4]

Potential Issues & Troubleshooting Steps:

Issue Potential Cause Troubleshooting Steps
Low Solubility Enhancement - Inappropriate carrier selection.- Incorrect drug-to-carrier ratio.- Inefficient mixing during preparation.- Screen different carriers: Experiment with various hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 4000, PEG 6000), and Hydroxypropyl Methylcellulose (HPMC).- Optimize drug-to-carrier ratio: Test a range of ratios (e.g., 1:1, 1:5, 1:10) to find the optimal balance between solubility enhancement and formulation bulk.- Ensure thorough mixing: In the solvent evaporation method, ensure both components are fully dissolved. In the fusion method, ensure a homogenous melt is achieved.
Drug Recrystallization - The amorphous form is thermodynamically unstable.- Incompatible drug and carrier.- Incorporate a stabilizing agent: Add a small amount of a surfactant or a second polymer to inhibit crystallization.- Characterize drug-carrier interactions: Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess compatibility.
Phase Separation - Immiscibility between the drug and the carrier in the solid state.- Select a carrier with better miscibility: Consider carriers with similar polarity or hydrogen bonding capabilities to POG.- Use a ternary system: Introduce a surfactant or a plasticizer to improve miscibility.
Quantitative Data: Solubility Enhancement of a Structurally Similar Flavonoid (Chrysin) using Solid Dispersion

While specific data for POG is limited, studies on structurally related flavonoids demonstrate the potential of this technique.

Formulation Drug:Carrier Ratio Solubility Enhancement (Fold Increase)
Chrysin:PVP K301:8~15
Chrysin:PEG 40001:8~10

Note: This data is illustrative for a similar compound class and results for POG may vary.

Experimental Protocol: Preparation of POG Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the selected carrier (e.g., PVP K30) in the desired ratio (e.g., 1:5 w/w). Dissolve both components in a suitable volatile solvent, such as methanol or a mixture of dichloromethane and methanol, with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.

Workflow for Solid Dispersion Preparation

References

Technical Support Center: Prim-O-Glucosylcimifugin Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of Prim-O-Glucosylcimifugin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid powder?

For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at ambient temperature but should be protected from direct sunlight.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 55 mg/mL (117.41 mM). Sonication is recommended to aid dissolution. A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can also be used to prepare a solution at 2 mg/mL (4.27 mM), with sonication recommended.[1]

Q3: What are the initial steps for developing a stability-indicating method for this compound?

The initial step is to perform forced degradation studies to intentionally degrade the molecule under various stress conditions.[2][3] This helps to identify potential degradation products and establish the degradation pathways. The information gathered is crucial for developing a specific and accurate analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact drug from its degradants.[2][4]

Q4: What are the typical stress conditions used in forced degradation studies?

Forced degradation studies for a compound like this compound should include exposure to a range of stress factors to cover potential degradation pathways.[2][5] Recommended conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C).[2]

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[2]

The extent of degradation should ideally be between 10% and 20%.[6]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution at Neutral pH
  • Problem: You observe a rapid decrease in the concentration of this compound in your buffered solution (pH 7.4) even at room temperature.

  • Possible Cause: Although stable in solid form, glycosides can be susceptible to hydrolysis in aqueous solutions. The glycosidic bond linking the glucose molecule to the cimifugin aglycone may be labile.

  • Troubleshooting Steps:

    • pH Adjustment: Investigate the stability of this compound in buffers of varying pH (e.g., pH 4-8) to identify a pH range with optimal stability.

    • Temperature Control: Prepare and store solutions at lower temperatures (e.g., 2-8°C) to slow down potential hydrolytic degradation.

    • Aprotic Solvents: If the experimental design allows, consider using aprotic solvents like DMSO for stock solutions and minimize the time the compound spends in aqueous buffers before use.

    • Co-solvents: The addition of co-solvents such as polyethylene glycol (PEG) or propylene glycol may help to improve the stability of the compound in aqueous formulations.

Issue 2: Multiple Degradation Peaks Appearing in HPLC Analysis After Forced Degradation
  • Problem: Your HPLC chromatogram shows several new peaks after subjecting this compound to stress conditions, making it difficult to identify the primary degradation pathway.

  • Possible Causes:

    • Multiple degradation pathways may be occurring simultaneously (e.g., hydrolysis and oxidation).

    • Secondary degradation of initial breakdown products.

  • Troubleshooting Steps:

    • Time-Course Study: Analyze samples at multiple time points during the forced degradation study to observe the formation and disappearance of peaks. This can help to distinguish primary from secondary degradation products.

    • Selective Stress Conditions: Analyze the degradation profile under each stress condition separately to attribute specific degradants to specific pathways. For instance, a particular peak may only appear under oxidative stress.

    • Mass Spectrometry (LC-MS): Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products.[7] This information is invaluable for proposing the structures of the degradants and elucidating the degradation pathways. For example, a loss of 162 Da would suggest the cleavage of the glucose moiety.

Experimental Protocols

Protocol 1: General Long-Term and Accelerated Stability Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8][9][10]

  • Sample Preparation: Prepare at least three primary batches of the this compound drug substance or product. Package the samples in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.[10]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[10]

    • Accelerated: Test at a minimum of three time points: 0, 3, and 6 months.[10]

  • Analytical Method: Use a validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

  • Mobile Phase: A common mobile phase for chromones is a gradient of acetonitrile and water.[12] An acidic modifier like 0.1% formic acid can be added to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 302 nm).[11][12]

  • Forced Degradation: Subject the sample to forced degradation conditions as described in the FAQ section.

  • Method Optimization: Inject the stressed samples into the HPLC system. Optimize the gradient, flow rate, and other parameters to achieve adequate separation between the parent peak and all degradation product peaks. The method is considered stability-indicating when all peaks are well-resolved.

Quantitative Data Summary

Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (%)Total Impurities (%)
099.80.2
398.51.5
697.12.9

Table 2: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 30 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30°C

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_storage Phase 2: Storage cluster_testing Phase 3: Analytical Testing cluster_evaluation Phase 4: Data Evaluation start Define Stability Protocol prep Prepare & Package 3 Batches start->prep long_term Long-Term Storage (25°C/60% RH or 30°C/65% RH) prep->long_term accelerated Accelerated Storage (40°C/75% RH) prep->accelerated sampling Pull Samples at Scheduled Time Points long_term->sampling accelerated->sampling analysis Analyze using Stability- Indicating HPLC Method sampling->analysis data_eval Evaluate Data for Trends & Degradation analysis->data_eval report Generate Stability Report & Determine Shelf-Life data_eval->report

Caption: Workflow for a typical stability study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) POG This compound Cimifugin Cimifugin (Aglycone) POG->Cimifugin Glycosidic Bond Cleavage Glucose Glucose POG->Glucose Oxidized_POG Oxidized Derivatives (e.g., N-oxides, hydroxylated species) POG->Oxidized_POG Ring Oxidation

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low yield in Prim-O-Glucosylcimifugin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Prim-O-Glucosylcimifugin from its primary botanical source, Saposhnikovia divaricata (Fang Feng).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a major bioactive chromone glycoside.[1] Its primary natural source is the root of Saposhnikovia divaricata, a perennial herb used in traditional Chinese medicine.[1][2]

Q2: What are the key chemical properties of this compound to consider during extraction?

This compound is a glycoside, meaning it has a sugar component attached to a non-sugar aglycone. This structure makes it relatively polar. It is soluble in solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Understanding its polarity is crucial for selecting an appropriate extraction solvent.

Q3: Which solvents are most effective for extracting this compound?

Polar solvents are generally effective for extracting glycosides. For this compound from Saposhnikovia divaricata, studies have shown that a 50% ethanol-water mixture is an optimal extractant.[2] Methanol is also commonly used for the extraction of chromones from this plant.

Q4: What are some common methods for extracting this compound?

Common extraction methods include:

  • Maceration: Soaking the plant material in a solvent over a period.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus, which has been shown to be highly efficient for chromones from S. divaricata.[2]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

Q5: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.[3] A C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[3]

Troubleshooting Guide for Low Yield

Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for improving the yield of this compound.

Problem 1: Low Overall Crude Extract Yield

Potential Cause 1: Inadequate Preparation of Plant Material

  • Issue: Insufficient drying of the Saposhnikovia divaricata roots can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration.

  • Solution: Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried roots into a fine, uniform powder. A particle size of 0.5 mm has been identified as optimal.[2]

Potential Cause 2: Inefficient Extraction Parameters

  • Issue: The choice of solvent, solvent-to-solid ratio, extraction time, and temperature may not be optimal.

  • Solution:

    • Solvent: Use a polar solvent. 50% ethanol has been shown to be highly effective.[2]

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will not fully extract the compound. Experiment with different ratios to find the optimal balance.

    • Time and Temperature: Increase the extraction time or temperature, but be mindful of potential degradation of the target compound at excessive temperatures.

Potential Cause 3: Choice of Extraction Method

  • Issue: The selected extraction method may not be the most efficient.

  • Solution: Consider more exhaustive methods. For instance, Soxhlet extraction has been reported to yield twice the amount of chromones compared to other methods like maceration for S. divaricata.[2]

Problem 2: Low Purity or Concentration of this compound in the Extract

Potential Cause 1: Co-extraction of Impurities

  • Issue: Plant extracts are complex mixtures. Pigments, lipids, and other secondary metabolites can be co-extracted, leading to a lower relative concentration of the target compound.

  • Solution:

    • Defatting: A pre-extraction wash with a non-polar solvent like hexane can remove lipids.

    • Purification: The crude extract may require further purification steps such as liquid-liquid partitioning or chromatography.

Potential Cause 2: Degradation of this compound

  • Issue: Glycosidic bonds are susceptible to hydrolysis under acidic conditions or due to enzymatic activity. High temperatures during solvent evaporation can also cause degradation.

  • Solution:

    • pH Control: Ensure the pH of your extraction solvent is not acidic.

    • Enzyme Deactivation: Blanching the fresh plant material or using boiling alcohol for extraction can deactivate enzymes.

    • Controlled Evaporation: Use a rotary evaporator at a controlled, low temperature (below 50°C) to remove the solvent.

Potential Cause 3: Losses During Purification

  • Issue: Each purification step can result in a loss of the target compound.

  • Solution: Minimize the number of purification steps where possible. Ensure complete transfer of material between steps. High-speed counter-current chromatography has been shown to be an effective method for purifying this compound with high recovery.

Data on Extraction Parameters and Yields

The following tables summarize quantitative data on this compound content and extraction.

Table 1: this compound Content in Saposhnikovia divaricata Roots

Plant SourceAverage this compound Content (mg/g)
Wild Varieties4.96 ± 2.59
Cultured Varieties3.61 ± 1.82

Data from a study comparing wild and cultured S. divaricata.[3]

Table 2: Optimized Extraction and Purification Parameters

MethodSolvent SystemStarting MaterialYield of Purified this compoundPurityReference
Tincture Preparation (Optimal)50% Ethyl AlcoholPowdered S. divaricata roots (0.5 mm particle size)Not specified for isolated compound, but optimized for total chromones.Not specified[2]
High-Speed Counter-Current ChromatographyChloroform-methanol-water (10:8:4, v/v)100 mg of crude extract21.7 mg> 99.0%[4]
High-Performance Counter-Current ChromatographyEthyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v)960 mg of n-butanol extract72.1 mg> 90%[5]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation: Weigh 100g of finely powdered, dried S. divaricata root material.

  • Extraction:

    • Place the powder in a suitable container and add 1 L of 50% ethanol.

    • Seal the container and let it stand for 72 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using liquid-liquid partitioning or column chromatography.

Protocol 2: Soxhlet Extraction of this compound
  • Preparation: Place 50g of finely powdered, dried S. divaricata root material into a thimble.

  • Extraction:

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of 50% ethanol to the distillation flask.

    • Heat the solvent to reflux.

    • Allow the extraction to proceed for 8-12 hours.

  • Concentration: After extraction, remove the solvent from the flask using a rotary evaporator at a controlled temperature to obtain the crude extract.

Visualizations

Troubleshooting_Low_Yield cluster_extraction Extraction Phase cluster_analysis Analysis & Purity start Low Yield of This compound plant_material Inadequate Plant Material Preparation start->plant_material Check extraction_params Inefficient Extraction Parameters start->extraction_params Check extraction_method Suboptimal Extraction Method start->extraction_method Check impurities High Level of Co-extracted Impurities start->impurities Check degradation Degradation of Target Compound start->degradation Check purification_loss Loss During Purification start->purification_loss Check sol_grinding Optimize Grinding (e.g., to 0.5 mm) & Ensure Proper Drying plant_material->sol_grinding sol_params Adjust Solvent (e.g., 50% EtOH), Time, Temp, & Ratio extraction_params->sol_params sol_method Consider More Exhaustive Method (e.g., Soxhlet) extraction_method->sol_method sol_impurities Pre-wash with Non-polar Solvent (Defatting) impurities->sol_impurities sol_degradation Control pH & Temp; Deactivate Enzymes degradation->sol_degradation sol_purification Minimize Purification Steps; Optimize Chromatography purification_loss->sol_purification

Caption: A troubleshooting flowchart for low yield in this compound extraction.

Extraction_Workflow start Start: Dried Saposhnikovia divaricata Roots prep Step 1: Grinding (e.g., to 0.5 mm particle size) start->prep extraction Step 2: Extraction (e.g., Maceration, Soxhlet) prep->extraction filtration Step 3: Filtration extraction->filtration concentration Step 4: Solvent Evaporation (Rotary Evaporator < 50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Step 5: Purification (e.g., Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Step 6: Analysis (e.g., HPLC) pure_compound->analysis end End: Quantified Yield analysis->end

Caption: A general experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Prim-O-Glucosylcimifugin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, which is often extracted from complex botanical matrices like Saposhnikovia divaricata, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2][4] This can result in poor accuracy, imprecision, and a lack of reproducibility in your quantitative results.[2][5]

Q2: How do I know if my analysis is suffering from matrix effects?

A2: The presence of matrix effects can be diagnosed using several methods.[5][6] One common technique is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC flow after the analytical column.[6] A dip or rise in the baseline signal when a blank matrix extract is injected indicates ion suppression or enhancement at that retention time.[6] Another method is the post-extraction spike, where you compare the analyte response in a spiked blank matrix extract to the response in a pure solvent.[3]

Q3: What are the most common sources of matrix effects in the analysis of herbal extracts like those containing this compound?

A3: In herbal extracts, common sources of matrix effects include phospholipids, salts, sugars, pigments, and other secondary metabolites that are co-extracted with this compound.[7][8] These compounds can compete with the analyte for ionization in the MS source, leading to signal suppression.[5][8]

Q4: Can changing my LC-MS/MS instrument settings help reduce matrix effects?

A4: Yes, optimizing instrument parameters can help mitigate matrix effects. This includes adjusting the electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to achieve the most stable and efficient ionization for this compound.[9] Additionally, ensuring proper mass calibration is crucial for accurate measurements.[10] In some cases, switching to a different ionization technique, like atmospheric pressure chemical ionization (APCI), might be beneficial if ESI proves problematic.[1]

Troubleshooting Guide

Problem: I am observing significant ion suppression for this compound, leading to low sensitivity.

Possible Causes and Solutions:

  • Inadequate Sample Cleanup: The presence of co-eluting matrix components is a primary cause of ion suppression.[5][7]

    • Recommended Action: Enhance your sample preparation protocol. Consider switching from a simple protein precipitation (PPT) or dilute-and-shoot approach to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][9][11] These methods are more effective at removing interfering substances.[1][11]

  • Chromatographic Co-elution: The analyte is eluting from the HPLC column at the same time as a significant amount of matrix components.

    • Recommended Action: Optimize your chromatographic method. Modifying the gradient elution profile, changing the mobile phase composition (e.g., pH, organic modifier), or using a column with a different selectivity can help separate this compound from interfering compounds.[1]

  • High Concentration of Interferents: The concentration of matrix components is overwhelming the ionization source.

    • Recommended Action: If sensitivity allows, dilute the sample extract.[1][12] This can reduce the concentration of interfering substances to a level where their effect on the analyte's ionization is minimized.[12]

Problem: My results for this compound are not reproducible across different sample batches.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of your sample matrix may differ from batch to batch, leading to inconsistent ion suppression or enhancement.

    • Recommended Action: Implement the use of an internal standard (IS). An ideal IS is a stable isotope-labeled version of this compound, as it will have very similar chemical and physical properties and will be similarly affected by the matrix. If a stable isotope-labeled IS is not available, a structural analog can be used. The IS should be added to all samples, standards, and quality controls before sample preparation to compensate for variability in both extraction recovery and matrix effects.[1]

  • Inconsistent Sample Preparation: Variability in your sample cleanup procedure can lead to differing levels of matrix components in the final extracts.

    • Recommended Action: Ensure your sample preparation protocol is well-defined and consistently executed. Use of automated sample preparation systems can improve reproducibility.

Problem: I am observing peak shape issues (e.g., splitting, tailing) for this compound.

Possible Causes and Solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.[10]

    • Recommended Action: Implement a robust column washing step after each injection or batch. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, consider using a guard column to protect the analytical column.

  • Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for the analyte or the column.

    • Recommended Action: Adjust the mobile phase pH to ensure this compound is in a single ionic form.[9] Ensure the mobile phase is properly filtered and degassed.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to remove a significant portion of interfering matrix components from an herbal extract prior to LC-MS/MS analysis of this compound.

  • Sample Pre-treatment:

    • Accurately weigh 1.0 g of the powdered herbal material.

    • Add 10 mL of 70% methanol and vortex for 1 minute.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL).

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Dilute 1 mL of the supernatant from step 1 with 4 mL of deionized water.

    • Load the diluted sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 3 mL of 90% methanol in water.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: (To be determined by direct infusion of a this compound standard)

      • Example Precursor Ion -> Product Ion 1 (Quantifier)

      • Example Precursor Ion -> Product Ion 2 (Qualifier)

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in mitigating matrix effects. The values presented are illustrative and may vary depending on the specific matrix and experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 545 ± 1043 ± 11
Liquid-Liquid Extraction (LLE)75 ± 885 ± 764 ± 9
Solid-Phase Extraction (SPE)90 ± 692 ± 583 ± 7

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in pure solution) x 100. Values closer to 100% indicate less matrix effect. Overall Process Efficiency (%) = (Analyte Recovery x Matrix Effect) / 100.

Table 2: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase Additive (0.1%)Analyte Signal Intensity (counts)Signal-to-Noise Ratio
None85,000150
Formic Acid250,000500
Ammonium Formate220,000450

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction from Herbal Matrix cleanup Sample Cleanup (SPE or LLE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_matrix_effects start Poor Quantitative Performance (Accuracy, Precision) check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc Yes end Improved Performance me_present->end No, check other parameters use_is Use Internal Standard (Stable Isotope Labeled) optimize_sp->use_is optimize_lc->use_is use_is->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Prim-O-Glucosylcimifugin (POG) Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying degradation products of Prim-O-Glucosylcimifugin (POG). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound (POG) under forced degradation conditions?

A1: Based on the chemical structure of POG, a chromone glycoside containing a furanocoumarin-like moiety, the following degradation pathways are anticipated under forced degradation studies:

  • Hydrolysis (Acidic and Alkaline): The primary degradation pathway under hydrolytic conditions is the cleavage of the O-glycosidic bond. This results in the formation of the aglycone, cimifugin , and a glucose molecule. Under harsh acidic or basic conditions, further degradation of the cimifugin aglycone may occur, potentially involving the opening of the pyrone or furan rings.

  • Oxidation: The chromone and furan rings in POG are susceptible to oxidation. Oxidative stress may lead to the formation of hydroxylated derivatives, epoxides, or ring-opened products. The tertiary alcohol on the isopropyl side chain could also be a site for oxidative cleavage.

  • Photolysis: Furanocoumarin-like structures are known to be photosensitive. Upon exposure to UV light, POG may undergo photodegradation, potentially leading to the formation of photoproducts through mechanisms like cycloaddition reactions or oxidative processes initiated by light.

  • Thermal Degradation: At elevated temperatures, the initial degradation is likely to be the loss of the glucose moiety to form cimifugin. Further heating can lead to more extensive decomposition of the aglycone structure.

Q2: What are the known biotransformation products of POG?

A2: In biological systems, particularly through the action of human intestinal flora, POG is known to undergo biotransformation. The primary products identified are cimifugin (CN) , formed by the enzymatic cleavage of the glucose unit (deglucosylation), and subsequently, 5-O-methylvisamminol (MVL) , which is a reduced form of cimifugin.[1]

Q3: What analytical techniques are most suitable for identifying POG degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and characterization of POG degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating POG from its degradation products. A stability-indicating HPLC method should be developed to resolve all significant degradation products from the parent compound and each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for obtaining molecular weight information and fragmentation patterns of the degradation products, which are crucial for their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) is essential for the unambiguous structural confirmation of isolated degradation products.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of POG degradation studies.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram of a stressed sample. Formation of degradation products.1. Compare the chromatogram with that of an unstressed POG standard to identify new peaks. 2. Use a photodiode array (PDA) detector to check for peak purity of the POG peak and to obtain UV spectra of the new peaks. 3. Proceed with LC-MS analysis to determine the molecular weights of the compounds corresponding to the new peaks.
Poor separation between POG and its degradation products. The current HPLC method is not a stability-indicating method.1. Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH, buffer concentration), gradient profile, column temperature, and flow rate. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better resolution.
Inconsistent degradation profiles between replicate experiments. Variability in stress conditions (temperature, pH, light intensity), sample preparation, or analytical method.1. Ensure precise control over all stress parameters. Use calibrated equipment (e.g., oven, pH meter). 2. Standardize the sample preparation procedure. 3. Verify the robustness of the analytical method by performing small, deliberate variations in method parameters.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Co-elution of degradation products. 2. Degradation products do not have a chromophore and are not detected by the UV detector. 3. Formation of non-volatile or insoluble degradation products. 4. Inappropriate response factors for degradation products.1. Improve the HPLC method to resolve all peaks. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. 3. Check for any precipitation in the stressed samples. 4. If possible, isolate and quantify the major degradation products to determine their individual response factors.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Preparation of Stock and Working Solutions
  • POG Stock Solution (1 mg/mL): Accurately weigh 10 mg of POG and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

Forced Degradation Procedures

For each condition, a parallel blank solution (without POG) should be subjected to the same stress conditions.

  • Transfer 1 mL of the POG stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1 N HCl.

  • Keep the flask at 60°C for 24 hours in a water bath.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with 1 N NaOH.

  • Dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Transfer 1 mL of the POG stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH.

  • Keep the flask at room temperature for 4 hours.

  • After the incubation period, neutralize the solution with 0.1 N HCl.

  • Dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Transfer 1 mL of the POG stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the flask at room temperature for 24 hours, protected from light.

  • After the incubation period, dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Accurately weigh 5 mg of solid POG into a glass vial.

  • Place the vial in a hot air oven maintained at 80°C for 48 hours.

  • After the exposure period, cool the sample to room temperature.

  • Dissolve the sample in a suitable solvent and dilute appropriately to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Transfer 1 mL of the POG stock solution into a 10 mL volumetric flask and dilute to the mark with a suitable solvent.

  • Expose the solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After the exposure, analyze the sample by HPLC.

Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 330 nm (or PDA detector)
Injection Volume 10 µL

Data Presentation

Researchers should use the following table templates to organize their quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound (POG)

Stress Condition % POG Degraded Number of Degradation Products Major Degradation Product(s) (Retention Time)
Acidic Hydrolysis (1 N HCl, 60°C, 24h)
Alkaline Hydrolysis (0.1 N NaOH, RT, 4h)
Oxidative Degradation (3% H₂O₂, RT, 24h)
Thermal Degradation (80°C, 48h)
Photolytic Degradation

Visualizations

Below are diagrams illustrating the predicted degradation pathways and a general experimental workflow.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation POG_H This compound Cimifugin_H Cimifugin POG_H->Cimifugin_H Acid or Base Glucose Glucose POG_H->Glucose Acid or Base POG_O This compound Oxidized_Products Hydroxylated Derivatives, Epoxides, Ring-Opened Products POG_O->Oxidized_Products [O] POG_P This compound Photoproducts Cycloaddition Products, Photo-oxidized Products POG_P->Photoproducts UV Light POG_T This compound Cimifugin_T Cimifugin POG_T->Cimifugin_T Heat Further_Degradation Further Degradation Products Cimifugin_T->Further_Degradation Heat

Caption: Predicted degradation pathways of this compound (POG).

G start Start: POG Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC / UPLC Analysis stress->analysis detect Peak Detection & Purity Check (UV/PDA) analysis->detect separate Isolate Degradation Products (Prep-HPLC) detect->separate If unknown peaks end End: Identified Degradation Products detect->end If known peaks identify Structure Elucidation (LC-MS, NMR) separate->identify identify->end

Caption: Experimental workflow for POG degradation product identification.

References

Technical Support Center: Prim-O-Glucosylcimifugin (POG) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Prim-O-Glucosylcimifugin (POG) in solution during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My POG solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: POG has limited aqueous solubility. Precipitation is a common issue, especially at higher concentrations or in purely aqueous buffers.

  • Troubleshooting Steps:

    • Co-solvents: Prepare your stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol before diluting it into your aqueous experimental medium.[1] For example, a stock solution in DMSO can be prepared at concentrations up to 94 mg/mL.

    • Sonication: Gentle sonication can help redissolve small amounts of precipitate.

    • pH Adjustment: Ensure the pH of your final solution is in the neutral to slightly acidic range (pH 6.0-7.4). POG is more stable in this range.

    • Temperature: Avoid storing solutions at low temperatures (e.g., 4°C) for extended periods if you observe precipitation. Prepare fresh dilutions from a frozen stock solution as needed.

Q2: I am observing a rapid loss of POG in my cell culture medium over 24 hours. What could be the reason?

A2: The loss of POG in solution is likely due to chemical degradation. The stability of POG is significantly influenced by pH, temperature, and light.

  • Primary Degradation Pathway: The most common degradation pathway for POG is the hydrolysis of the glycosidic bond, which cleaves the glucose molecule to yield the aglycone, cimifugin.[2] This hydrolysis is accelerated under acidic and, particularly, alkaline conditions. Further degradation of the cimifugin aglycone can then occur.

  • Troubleshooting Steps:

    • pH Control: The pH of your medium can shift during cell culture. Ensure your medium is well-buffered. POG is particularly unstable in alkaline conditions.

    • Minimize Light Exposure: Protect your solutions from direct light by using amber vials or covering the containers with aluminum foil. Photodegradation can contribute to the loss of POG.

    • Temperature Control: Perform experiments at a consistent and controlled temperature. POG degradation is accelerated at higher temperatures. For long-term storage, solutions should be kept at -20°C or -80°C.

    • Fresh Preparation: Prepare POG-containing media fresh before each experiment to minimize degradation over time.

Q3: How should I prepare and store my POG stock solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your POG solutions.

  • Preparation:

    • Dissolve POG powder in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.

    • Ensure the powder is fully dissolved before making further dilutions.

  • Storage:

    • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

    • For short-term storage (a few days), solutions can be kept at -20°C.

    • For long-term storage (several months), it is recommended to store stock solutions at -80°C.

    • Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent moisture condensation.

Q4: I suspect my POG solution has degraded. How can I confirm this and quantify the remaining active compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the degradation of POG and quantify its remaining concentration.

  • Confirmation of Degradation:

    • In an HPLC chromatogram, degradation will appear as a decrease in the peak area of the parent POG peak and the emergence of new peaks corresponding to degradation products (e.g., cimifugin).

  • Quantification:

    • Use a validated HPLC method with a reference standard of POG to create a calibration curve. This will allow you to accurately determine the concentration of POG remaining in your sample. A detailed protocol for a stability-indicating HPLC method is provided below.

Quantitative Data on POG Stability

The following tables summarize illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns for chromone glycosides and should be used as a general guide. Actual degradation rates may vary based on specific experimental conditions.

Table 1: Effect of pH on POG Stability (Illustrative data for POG solution incubated at 37°C for 24 hours)

pH% POG Remaining (Illustrative)Primary Degradation Product
3.0~85%Cimifugin (Hydrolysis)
5.0~95%Cimifugin (Hydrolysis)
7.4~90%Cimifugin (Hydrolysis)
9.0<50%Cimifugin and others

Table 2: Effect of Temperature on POG Stability (Illustrative data for POG solution at pH 7.4 for 24 hours)

Temperature% POG Remaining (Illustrative)
4°C>98%
25°C~95%
37°C~90%
60°C<70%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for POG

This method can be used to separate POG from its primary degradation product, cimifugin, and quantify its concentration.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient of methanol and water (containing 0.1% formic acid) is often effective.

    • Example Gradient: Start with 40% methanol and increase to 80% methanol over 20 minutes.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard stock solution of POG (e.g., 1 mg/mL) in methanol.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Inject the standards and your experimental samples.

    • Identify the peak for POG based on the retention time of the standard.

    • The appearance of a new, earlier-eluting peak may correspond to the more polar degradation product, cimifugin.

    • Calculate the concentration of POG in your samples using the calibration curve.

Protocol 2: Forced Degradation Study of POG

This protocol outlines how to intentionally degrade POG under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method.

  • Materials:

    • POG solution (e.g., 100 µg/mL in a suitable solvent)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp (254 nm)

    • Oven

  • Procedure:

    • Acid Hydrolysis: Mix the POG solution with 0.1 M HCl and incubate at 60°C for 2-4 hours. Neutralize with NaOH before analysis.

    • Alkaline Hydrolysis: Mix the POG solution with 0.1 M NaOH and incubate at room temperature for 1-2 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix the POG solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the POG solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the POG solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in foil.

    • Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method described above. The goal is to achieve 10-20% degradation of the parent compound.

Visualizations

POG_Degradation_Pathway POG This compound Cimifugin Cimifugin (Aglycone) POG->Cimifugin Hydrolysis (Acid, Base, Enzyme) Glucose Glucose POG->Glucose Further_Degradation Further Degradation Products Cimifugin->Further_Degradation Oxidation, Photolysis

Caption: Proposed primary degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare POG Stock Solution (e.g., in DMSO) Prep_Sample Dilute to Working Concentration in Buffer Prep_Stock->Prep_Sample Acid Acidic (HCl) Prep_Sample->Acid Base Alkaline (NaOH) Prep_Sample->Base Oxidation Oxidative (H2O2) Prep_Sample->Oxidation Thermal Thermal (Heat) Prep_Sample->Thermal Photo Photolytic (UV) Prep_Sample->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify POG & Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study of POG.

Troubleshooting_Tree Start Issue: POG Loss in Solution Check_Precipitate Is there visible precipitation? Start->Check_Precipitate Check_Degradation Suspect Chemical Degradation Check_Precipitate->Check_Degradation No Solubility_Issue Solubility Issue Check_Precipitate->Solubility_Issue Yes Degradation_Issue Stability Issue Check_Degradation->Degradation_Issue Use_Cosolvent Action: Use co-solvent (e.g., DMSO) Solubility_Issue->Use_Cosolvent Check_pH_Sol Action: Check/adjust pH to 6.0-7.4 Solubility_Issue->Check_pH_Sol Control_pH Action: Control pH (avoid alkaline) Degradation_Issue->Control_pH Protect_Light Action: Protect from light Degradation_Issue->Protect_Light Control_Temp Action: Control temperature Degradation_Issue->Control_Temp

Caption: Troubleshooting decision tree for POG instability in solution.

References

Validation & Comparative

Prim-O-Glucosylcimifugin vs. Cimifugin: A Comparative Review of In Vitro Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its metabolite is crucial for therapeutic development. This guide provides a detailed comparison of the in vitro anti-inflammatory properties of Prim-O-Glucosylcimifugin (POG), a primary active chromone from Saposhnikovia divaricata, and its aglycone metabolite, cimifugin.

This compound is readily converted to cimifugin in vivo.[1] Both compounds have demonstrated significant anti-inflammatory and analgesic properties.[2][3] This guide synthesizes available in vitro data to delineate their respective mechanisms and potency in mitigating inflammatory responses.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory effects of POG and cimifugin have been evaluated in various cell models, primarily using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines like RAW264.7 or tumor necrosis factor (TNF)-α in keratinocytes such as HaCaT cells.[4][5][6] The key findings are summarized below.

Inhibition of Inflammatory Mediators

Both POG and cimifugin have been shown to effectively suppress the production of key pro-inflammatory mediators.

Inflammatory MediatorCell LineStimulantThis compound (POG)Cimifugin
Nitric Oxide (NO) RAW264.7LPSDose-dependent inhibition[6][7]Significant reduction[1]
TNF-α RAW264.7LPSDose-dependent inhibition[5][6]Inhibition at high doses[1]
HaCaTTNF-α-Significant inhibition[4][8]
IL-6 RAW264.7LPSDose-dependent inhibition[5][6]Significant inhibition[1]
HaCaTTNF-α-Significant inhibition[4]
IL-1β RAW264.7LPSDose-dependent inhibition[5][6]Significant inhibition[1]
HaCaTTNF-α-Significant inhibition[4]
COX-2 SGC-7901-Downregulated expression[2]Downregulated expression[2]
RAW264.7LPSDownregulated mRNA and protein expression[6]-

Summary of Quantitative Data on Inflammatory Mediator Inhibition Data is presented as % inhibition or fold change where available. Direct comparison is challenging due to variations in experimental conditions and concentrations used.

This compound (POG) in LPS-stimulated RAW264.7 cells:

Concentration NO Production TNF-α Production IL-6 Production IL-1β Production
15 µg/mL Inhibited Inhibited Inhibited Inhibited
50 µg/mL Dose-dependently Dose-dependently Dose-dependently Dose-dependently

| 100 µg/mL | Inhibited[6] | Inhibited[6] | Inhibited[6] | Inhibited[6] |

Cimifugin in LPS-stimulated RAW264.7 cells:

Concentration IL-6 Release IL-1β Release TNF-α Release
25 mg/L Decreased to <20% of LPS group[1] Decreased to <20% of LPS group[1] No significant change
50 mg/L Decreased to <20% of LPS group[1] Decreased to <20% of LPS group[1] No significant change

| 100 mg/L | Decreased to <20% of LPS group[1] | Decreased to <20% of LPS group[1] | Reduced to 60% of LPS group[1] |

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of both compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

This compound (POG): POG has been shown to exert its anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway.[6] It also suppresses the activation of MAPK, AKT, and NF-κB pathways by inhibiting the phosphorylation of ERK1/2, JNK1/2, P38, P65, IκB-α, and AKT.[5]

Cimifugin: Cimifugin demonstrates a more extensively studied mechanism, primarily targeting the NF-κB and MAPK signaling pathways.[1][4] It inhibits the phosphorylation of key proteins in these pathways, including p65, IκBα, ERK1/2, p38, and JNK.[1][4][8] This inhibition prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[8]

Experimental Protocols

A general overview of the experimental methodologies employed in the cited in vitro studies is provided below.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophage) and HaCaT (human keratinocyte) cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period, often 24 hours.[7][9]

  • Compound Treatment: Cells are pre-treated with various concentrations of POG or cimifugin for a specific duration (e.g., 1-2 hours) before the addition of the inflammatory stimulant.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is measured using the Griess reagent.[7]

  • ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Western Blotting: The protein expression levels of key signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-p38) and inflammatory enzymes (e.g., COX-2, iNOS) are determined by Western blot analysis.[1][2]

  • RT-qPCR: The mRNA expression levels of inflammatory mediators are analyzed using reverse transcription-quantitative polymerase chain reaction.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and cimifugin.

POG_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates iNOS_COX2 iNOS, COX-2 STAT3->iNOS_COX2 Upregulates POG This compound (POG) POG->JAK2 Inhibits Inflammation Inflammation iNOS_COX2->Inflammation Cimifugin_Signaling_Pathway LPS_TNFa LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS_TNFa->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB (p65) NFkB_Pathway->NFkB Cimifugin Cimifugin Cimifugin->MAPK_Pathway Inhibits Cimifugin->NFkB_Pathway Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) AP1->Pro_inflammatory_Genes Transcription NFkB->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

A Comparative Analysis of the Anti-Inflammatory Activities of Prim-O-Glucosylcimifugin and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, both synthetic and natural compounds are rigorously evaluated for their potential to mitigate inflammatory responses. This guide provides a comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the naturally derived compound Prim-O-Glucosylcimifugin (POG), a chromone extracted from the root of Saposhnikovia divaricate. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

Indomethacin, a potent NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][5] While effective, the non-selective nature of indomethacin, particularly its inhibition of the constitutively expressed COX-1 enzyme, is associated with gastrointestinal side effects due to the disruption of the protective mucosal lining.[2][4]

This compound, on the other hand, demonstrates a multi-faceted approach to inflammation modulation. Studies have shown that POG's anti-inflammatory effects stem from its ability to downregulate the expression of COX-2, a key enzyme in the inflammatory cascade.[6][7] Beyond COX-2, POG has been shown to suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][8] This cytokine suppression is achieved through the inhibition of multiple signaling pathways, including the MAPK, AKT, and NF-κB pathways, as well as the JAK2/STAT3 signaling cascade.[7][8][9]

Comparative Efficacy: Insights from Preclinical Models

Direct comparative studies in animal models of inflammation have demonstrated that POG exhibits potent anti-inflammatory and anti-nociceptive effects, often comparable to those of indomethacin.

In a complete Freund's adjuvant (CFA)-induced arthritis model in rats, both POG and indomethacin were effective in reducing paw swelling and spinal prostaglandin E2 (PGE2) levels.[6] Notably, POG also dose-dependently decreased spinal COX-2 content.[6] Another study using a dextran sulfate sodium (DSS)-induced ulcerative colitis model in mice found that POG alleviated clinical scores, repaired intestinal mucosal injury, and inhibited the levels of IL-1β, TNF-α, and IL-6.[8]

The following table summarizes the comparative anti-inflammatory effects of this compound and indomethacin from a key preclinical study.

ParameterModelThis compound (POG)IndomethacinReference
Paw Swelling Suppression CFA-induced arthritis in rats10 mg/kg and 30 mg/kg doses were comparable or more effective than indomethacin over time.10 mg/kg showed significant suppression.[6]
Spinal PGE2 Reduction CFA-induced arthritis in ratsDose-dependently decreased spinal PGE2.Significantly reduced spinal PGE2.[6]
Serum TNF-α, IL-1β, IL-6 Reduction CFA-induced arthritis in ratsTime-dependently reduced serum levels of all three cytokines.Reduced serum levels of all three cytokines.[6]
Inhibition of Paw Edema Carrageenan-induced paw edema in rats-10 mg/kg showed 87.3% inhibition.[10][11]
Inhibition of Paw Edema Dextran-induced paw edema in rats-10 mg/kg showed 91.5% inhibition.[10][11]
Chronic Anti-inflammatory Effect Freund's adjuvant-induced arthritis in rats-1 mg/kg showed 29% inhibition on day 21.[10][11]

Experimental Methodologies

The evaluation of the anti-inflammatory properties of both compounds relies on established and validated experimental protocols.

In Vivo Models of Inflammation
  • Carrageenan-Induced Paw Edema: This is an acute model of inflammation.

    • Procedure: A sub-plantar injection of carrageenan is administered into the rat's hind paw. The volume of the paw is measured at various time points before and after the injection using a plethysmometer. The test compounds (POG or indomethacin) or a vehicle control are administered, typically intraperitoneally or orally, prior to the carrageenan injection.

    • Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[10][11][12]

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model mimics chronic inflammation characteristic of rheumatoid arthritis.

    • Procedure: CFA is injected into the paw or base of the tail of a rat. This induces a localized primary inflammatory response followed by a systemic secondary response, leading to arthritis in multiple joints. The severity of arthritis is assessed by measuring paw volume, arthritic scores, and body weight changes over several weeks. Treatment with the compounds is initiated either before or after the onset of arthritis.[6][10][11]

    • Endpoints: In addition to physical measurements, biochemical markers such as pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in the serum and prostaglandin E2 (PGE2) and COX-2 expression in tissues (e.g., spinal cord) are quantified.[6]

In Vitro Assays
  • Cell Culture and Stimulation: Macrophage cell lines, such as RAW 264.7, are commonly used. These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7][8]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules. Cells are treated with the test compounds and then stimulated with LPS. Cell lysates are collected, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to detect proteins of interest, such as COX-2, iNOS, and phosphorylated forms of proteins in the MAPK, AKT, NF-κB, and JAK/STAT pathways.[7][13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound and a typical experimental workflow for evaluating anti-inflammatory agents.

G cluster_POG This compound (POG) Mechanism POG This compound JAK2_STAT3 JAK2/STAT3 Pathway POG->JAK2_STAT3 inhibits MAPK MAPK Pathway (ERK1/2, JNK1/2, P38) POG->MAPK inhibits AKT AKT Pathway POG->AKT inhibits NFkB NF-κB Pathway (IκB-α, P65) POG->NFkB inhibits iNOS_COX2 iNOS & COX-2 Expression JAK2_STAT3->iNOS_COX2 MAPK->NFkB AKT->NFkB NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation

Caption: Signaling pathways inhibited by this compound to exert its anti-inflammatory effects.

G cluster_Workflow Experimental Workflow for Anti-inflammatory Drug Evaluation start In Vivo Model (e.g., Carrageenan-induced Paw Edema) treatment Treatment Groups: - Vehicle Control - Test Compound (POG) - Positive Control (Indomethacin) start->treatment measurement Measurement of Paw Volume (Plethysmometer) treatment->measurement biochemical Biochemical Analysis (Tissue/Blood Samples) treatment->biochemical analysis Data Analysis: Calculation of % Inhibition measurement->analysis conclusion Conclusion on Anti-inflammatory Efficacy analysis->conclusion elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) biochemical->elisa western Western Blot for COX-2, Signaling Proteins biochemical->western elisa->conclusion western->conclusion

Caption: A generalized experimental workflow for the in vivo evaluation of anti-inflammatory compounds.

Conclusion

The comparative analysis reveals that this compound is a promising natural anti-inflammatory agent with an efficacy comparable to the established NSAID, indomethacin, in preclinical models. Its distinct mechanism of action, targeting multiple signaling pathways to suppress pro-inflammatory mediators, suggests a potential for a favorable therapeutic profile. While indomethacin remains a potent anti-inflammatory drug, its clinical utility can be limited by its side effect profile, primarily stemming from its non-selective inhibition of COX enzymes.[4] Further research, including comprehensive dose-response studies and safety profiling, is warranted to fully elucidate the therapeutic potential of POG as a viable alternative or adjunct to current anti-inflammatory therapies.

References

Harnessing Synergy: A Comparative Guide to the Potential Synergistic Effects of Prim-O-Glucosylcimifugin with Other Phytochemicals in Inflammation anagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prim-O-Glucosylcimifugin (POG), a chromone isolated from the root of Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and analgesic properties. Its therapeutic potential may be further enhanced through synergistic combinations with other phytochemicals that target complementary or identical inflammatory pathways. This guide provides a comparative overview of the mechanisms of POG and proposes potential synergistic combinations with other well-researched phytochemicals. While direct experimental data on these specific combinations are not yet available in the published literature, this guide offers a scientifically-grounded rationale for future research and development based on their individual mechanisms of action.

Anti-Inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Experimental studies have shown that POG can suppress the production of pro-inflammatory mediators by inhibiting the activation of the following pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: POG has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2, JNK1/2, and p38.

  • Protein Kinase B (Akt) Signaling Pathway: POG can suppress the phosphorylation of Akt, a critical regulator of cell survival and inflammatory responses.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: POG inhibits the activation of NF-κB by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit.

By inhibiting these pathways, POG effectively reduces the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the production of inflammatory enzymes such as COX-2.

Diagram of the Anti-Inflammatory Signaling Pathway of this compound

POG Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_akt AKT Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Receptor Receptor ERK ERK1/2 Receptor->ERK JNK JNK1/2 Receptor->JNK p38 p38 Receptor->p38 AKT AKT Receptor->AKT IKK IKK Receptor->IKK POG This compound POG->ERK Inhibits POG->JNK Inhibits POG->p38 Inhibits POG->AKT Inhibits POG->IKK Inhibits IkB IκB-α IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Activates

Caption: POG inhibits pro-inflammatory gene expression.

Potential Synergistic Partners for this compound

Based on their known anti-inflammatory mechanisms, the following phytochemicals are proposed as potential synergistic partners for POG. A synergistic interaction could allow for lower effective doses, potentially reducing side effects and enhancing therapeutic efficacy.

PhytochemicalPrimary Source(s)Key Anti-Inflammatory Mechanisms
Curcumin Curcuma longa (Turmeric)Inhibits NF-κB, MAPK, and JAK/STAT signaling pathways; downregulates COX-2 and LOX enzymes.
Resveratrol Vitis vinifera (Grapes), Polygonum cuspidatumInhibits NF-κB and MAPK signaling pathways; activates Sirtuin-1 (SIRT1), an anti-inflammatory protein.
Quercetin Onions, apples, berriesInhibits NF-κB, MAPK, and PI3K/Akt signaling pathways; stabilizes mast cells.
Epigallocatechin Gallate (EGCG) Camellia sinensis (Green Tea)Inhibits NF-κB and MAPK signaling pathways; suppresses the activity of pro-inflammatory enzymes.
Genistein Glycine max (Soybean)Inhibits NF-κB and Akt signaling pathways; modulates estrogen receptor-beta, which has anti-inflammatory effects.

Rationale for Synergy: The proposed phytochemicals share common molecular targets with POG within the MAPK, Akt, and NF-κB signaling pathways. A combination therapy could lead to a more profound inhibition of these inflammatory cascades. For instance, combining POG with curcumin could result in a multi-pronged attack on the NF-κB pathway, with each compound potentially inhibiting different components of the pathway, leading to a synergistic reduction in inflammatory gene expression.

Experimental Protocol for Assessing Synergy: The Chou-Talalay Method

To experimentally validate the potential synergistic effects of POG with other phytochemicals, the Chou-Talalay method is a widely accepted and robust approach. This method provides a quantitative measure of synergy through the calculation of a Combination Index (CI).

3.1. Materials and Methods

  • Cell Line: A suitable cell line for inflammation studies, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Phytochemicals: this compound (POG) and the selected phytochemical partner (e.g., Curcumin).

  • Assay for Inflammatory Marker: An assay to measure a key inflammatory marker, such as a Griess assay for nitric oxide (NO) production or an ELISA for TNF-α or IL-6.

  • Cell Viability Assay: An MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

3.2. Experimental Workflow

  • Determine the IC50 of Individual Compounds:

    • Culture the cells and stimulate them with LPS.

    • Treat the cells with a range of concentrations of POG alone and the other phytochemical alone.

    • Measure the inhibition of the inflammatory marker (e.g., NO production).

    • Calculate the concentration of each compound that produces 50% inhibition (IC50).

  • Combination Studies:

    • Treat the LPS-stimulated cells with combinations of POG and the other phytochemical at a constant ratio (e.g., based on their IC50 values) but at various concentrations.

    • Also, test non-constant ratio combinations to explore a wider range of interactions.

    • Measure the inhibition of the inflammatory marker for each combination.

  • Data Analysis:

    • Use the CompuSyn software or a similar program to analyze the dose-response data.

    • The software will calculate the Combination Index (CI) for each combination at different effect levels.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Generate an isobologram, which is a graphical representation of the synergistic, additive, or antagonistic effects.

Diagram of the Experimental Workflow for Synergy Assessment

Synergy Workflow cluster_prep Preparation cluster_single Single Compound Analysis cluster_combo Combination Analysis cluster_analysis Data Analysis A1 Culture RAW 264.7 cells B1 Treat cells with serial dilutions of POG alone A1->B1 B2 Treat cells with serial dilutions of Phytochemical X alone A1->B2 C1 Treat cells with combinations of POG and Phytochemical X (constant and variable ratios) A1->C1 A2 Prepare stock solutions of POG and Phytochemical X A2->B1 A2->B2 A2->C1 B3 Induce inflammation with LPS B1->B3 B2->B3 B4 Measure inflammatory marker (e.g., Nitric Oxide) B3->B4 B5 Calculate IC50 for each compound B4->B5 D1 Analyze dose-response data using CompuSyn software B5->D1 C2 Induce inflammation with LPS C1->C2 C3 Measure inflammatory marker C2->C3 C3->D1 D2 Calculate Combination Index (CI) D1->D2 D3 Generate Isobologram D1->D3

Caption: Workflow for determining synergistic interactions.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the overlapping anti-inflammatory mechanisms of this compound and phytochemicals such as Curcumin, Resveratrol, Quercetin, EGCG, and Genistein provide a strong rationale for investigating their potential synergistic interactions. The experimental protocol outlined in this guide, based on the robust Chou-Talalay method, offers a clear pathway for researchers to quantitatively assess these potential synergies. Successful validation of such combinations could pave the way for the development of novel, more effective, and potentially safer anti-inflammatory therapies. Future research should focus on conducting these in vitro synergy studies, followed by in vivo validation in animal models of inflammation.

A Head-to-Head In Vivo Comparison: Prim-O-Glucosylcimifugin and Dexamethasone in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Prim-O-Glucosylcimifugin and the well-established corticosteroid, dexamethasone, based on available in vivo experimental data. While direct head-to-head studies are limited, this document synthesizes findings from separate in vivo investigations to offer researchers, scientists, and drug development professionals a comparative overview of their anti-inflammatory properties and mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from in vivo studies on this compound and dexamethasone in rodent models of inflammation and arthritis.

Table 1: Effects of this compound on Inflammatory and Nociceptive Markers in Rats

ParameterAnimal ModelTreatmentDosageOutcome
Pain Reduction (Nociception)Formalin-induced tonic nociceptionSingle subcutaneous injectionED50 of 1.6 mg56.6% maximal pain reduction[1]
Serum TNF-αCFA-induced arthritic ratsSubcutaneous injectionNot specifiedTime-dependent reduction[1]
Serum IL-1βCFA-induced arthritic ratsSubcutaneous injectionNot specifiedTime-dependent reduction[1]
Serum IL-6CFA-induced arthritic ratsSubcutaneous injectionNot specifiedTime-dependent reduction[1]
Spinal Prostaglandin E2 (PGE2)CFA-induced arthritic ratsSubcutaneous injectionNot specifiedReduction[1]
Spinal Cyclooxygenase-2 (COX-2)CFA-induced arthritic ratsSubcutaneous injectionNot specifiedDose-dependent decrease in content[1]

Table 2: Effects of Dexamethasone on Inflammatory and Disease Markers in Rats

ParameterAnimal ModelTreatmentDosageOutcome
Paw EdemaCollagen-induced arthritis (CIA)Single subcutaneous dose0.225 or 2.25 mg/kgSuppression of paw edema[2][3]
IL-1β mRNACollagen-induced arthritis (CIA)Single subcutaneous dose0.225 or 2.25 mg/kgSuppression[2]
IL-6 mRNACollagen-induced arthritis (CIA)Single subcutaneous dose0.225 or 2.25 mg/kgSuppression (most sensitive to inhibition)[2]
TNF-α mRNACollagen-induced arthritis (CIA)Single subcutaneous dose0.225 or 2.25 mg/kgInitial increase followed by reduction[2]
Cartilage AreaCollagen-induced arthritis (CIA)Intraperitoneal injection1 mg/kg, 3 times/week for 4 weeksSignificant inhibition of decrease[4]
Cartilage ThicknessCollagen-induced arthritis (CIA)Intraperitoneal injection1 mg/kg, 3 times/week for 4 weeksSignificant inhibition of decrease[4]
Cartilage Cell NumberCollagen-induced arthritis (CIA)Intraperitoneal injection1 mg/kg, 3 times/week for 4 weeksSignificant inhibition of decrease[4]
MMP-9, MMP-13, ADAMTS-4, ADAMTS-5 mRNA in cartilageCollagen-induced arthritis (CIA)Intraperitoneal injection1 mg/kg, 3 times/week for 4 weeksDecreased mRNA levels[4]
MMP-9, MMP-13, ADAMTS-5 protein in cartilageCollagen-induced arthritis (CIA)Intraperitoneal injection1 mg/kg, 3 times/week for 4 weeksSignificantly decreased protein expression[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

This compound: Formalin-Induced Nociception and CFA-Induced Arthritis in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the formalin test, while Wistar rats were used for the Complete Freund's Adjuvant (CFA)-induced arthritis model.

  • Induction of Nociception: In the formalin test, a diluted formalin solution was injected into the plantar surface of the rat's hind paw to induce a biphasic nociceptive response.

  • Induction of Arthritis: Arthritis was induced by a single inoculation of CFA into the plantar surface of the rat's left hind paw. This model mimics a chronic inflammatory condition.[1]

  • Drug Administration: this compound was administered via subcutaneous injection.

  • Assessment of Nociception: The time the rat spent licking the injected paw was recorded as an index of nociception.

  • Assessment of Inflammation: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and spinal levels of PGE2 and COX-2 were measured using appropriate immunoassays and molecular biology techniques.[1]

Dexamethasone: Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Male Lewis rats or Wistar rats are commonly used for the Collagen-Induced Arthritis (CIA) model.[2][4][5]

  • Induction of Arthritis: CIA is induced by an intradermal injection of an emulsion of type II porcine or bovine collagen with Freund's adjuvant at the base of the tail.[4][5] A booster injection is often given at a later time point.

  • Drug Administration: Dexamethasone has been administered through various routes in these studies, including intramuscular, subcutaneous, and intraperitoneal injections.[2][4][5]

  • Assessment of Arthritis: The severity of arthritis is typically assessed by measuring paw swelling (edema) and scoring clinical signs of arthritis.[2][3]

  • Assessment of Inflammatory Markers: The expression of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-1β, IL-6) in tissues is quantified using methods like RT-qPCR.[2]

  • Histopathological Analysis: To assess cartilage degradation, joint tissues are collected, sectioned, and stained (e.g., with Alcian blue) to visualize cartilage area, thickness, and cell number. The expression of cartilage-degrading enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS) is measured at both the mRNA and protein levels.[4]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways for each compound and a general experimental workflow for in vivo anti-inflammatory studies.

Prim_O_Glucosylcimifugin_Pathway cluster_spinal_cord Spinal Cord cluster_systemic Systemic Circulation Inflammatory_Stimulus Inflammatory Stimulus (e.g., CFA) COX2 COX-2 Expression Inflammatory_Stimulus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Stimulus->Cytokines POG This compound POG->COX2 Inhibits POG->Cytokines Reduces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Nociception Nociception (Pain) PGE2->Nociception

Caption: Signaling pathway of this compound's anti-inflammatory action.

Dexamethasone_Pathway cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds and Activates NFkB NF-κB GR->NFkB Inhibits Antiinflammatory_Genes Anti-inflammatory Genes (e.g., Annexin A1) GR->Antiinflammatory_Genes Upregulates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, etc.) NFkB->Proinflammatory_Genes Activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes Antiinflammatory_Genes->Inflammation Inhibits

Caption: Mechanism of action for dexamethasone's anti-inflammatory effects.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Disease_Induction Induction of Inflammation/Arthritis (e.g., CFA, Collagen) Animal_Model->Disease_Induction Grouping Animal Grouping (Control, Vehicle, Treatment Groups) Disease_Induction->Grouping Drug_Administration Drug Administration (POG or Dexamethasone) Grouping->Drug_Administration Data_Collection Data Collection (e.g., Paw Volume, Blood Samples, Tissue Samples) Drug_Administration->Data_Collection Analysis Analysis (Biochemical, Histological, Molecular) Data_Collection->Analysis Results Results and Interpretation Analysis->Results

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Prim-O-Glucosylcimifugin and its Aglycone, Cimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylcimifugin (POG) and its aglycone, cimifugin, are two natural compounds predominantly found in the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional Chinese medicine for its anti-inflammatory and analgesic properties. This guide provides a comprehensive comparison of their biological activities, pharmacokinetic profiles, and mechanisms of action, supported by experimental data to aid researchers in the fields of pharmacology and drug development.

Chemical Structures

The primary structural difference between the two compounds is the presence of a glucose moiety on POG, which is absent in cimifugin. This difference significantly influences their physicochemical properties and subsequent biological activities.

Figure 1: Chemical Structures of this compound and Cimifugin.

G cluster_POG This compound cluster_cimifugin Cimifugin POG_img POG_img cimifugin_img cimifugin_img G cluster_POG This compound (POG) cluster_Cimifugin Cimifugin POG POG JAK2 JAK2 POG->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_POG Nucleus pSTAT3->Nucleus_POG Inflammatory_Genes_POG Inflammatory Gene Expression Nucleus_POG->Inflammatory_Genes_POG Regulates Cimifugin Cimifugin IKK IKK Cimifugin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Nucleus_Cimifugin Nucleus NFkB->Nucleus_Cimifugin pIkB->NFkB Releases Inflammatory_Genes_Cimifugin Inflammatory Gene Expression Nucleus_Cimifugin->Inflammatory_Genes_Cimifugin Regulates

The Central Role of Prim-O-Glucosylcimifugin in the Quality Control of Saposhnikoviae Radix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quality control of herbal medicine, the selection of appropriate chemical markers is paramount to ensure consistency, efficacy, and safety. For Saposhnikoviae Radix, the dried root of Saposhnikovia divaricata, Prim-O-Glucosylcimifugin, a major chromone constituent, has emerged as a critical biomarker. This guide provides a comparative analysis of this compound against other potential markers and analytical approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Saposhnikovia divaricata (Turcz.) Schischk. is a perennial herb whose root, known as Saposhnikoviae Radix or "Fangfeng," is widely used in traditional medicine for its anti-inflammatory, analgesic, and immunoregulatory properties.[1] The primary bioactive constituents responsible for these effects are believed to be chromones and coumarins.[1][2] To ensure the quality and consistency of Saposhnikoviae Radix, robust quality control methods are essential. The Chinese Pharmacopoeia utilizes this compound and 4′-O-β-D-glucosyl-5-O-methylvisamminol as key quantitative markers for quality assessment.[3][4]

Comparative Analysis of Chemical Markers

While this compound is a well-established biomarker, a comprehensive approach to quality control often involves the simultaneous analysis of multiple compounds. Other significant chromones in Saposhnikoviae Radix include cimifugin, 4′-O-β-D-glucosyl-5-O-methylvisamminol, and sec-O-glucosylhamaudol.[5][6] The selection of the most appropriate marker or set of markers depends on factors such as abundance, correlation with bioactivity, and analytical feasibility.

One advanced approach, the "quantitative analysis of multicomponents by single marker" (QAMS), has been developed to simplify and economize the quality control process. A study established a QAMS method using 4′-O-β-D-glucosyl-5-O-methylvisamminol as the internal standard to quantify six major chromones, including this compound.[6] This method offers an alternative to the traditional external standard method which requires multiple expensive reference compounds.

The following table summarizes the quantitative analysis of four major chromones in 33 batches of S. divaricata, highlighting the natural variation in their content.

BiomarkerAverage Content (mg/g)Content Range (mg/g)Reference
This compoundNot explicitly statedVaries significantly[5]
4′-O-β-D-glucosyl-5-O-methylvisamminolNot explicitly statedVaries significantly[5]
CimifuginNot explicitly statedVaries significantly[5][7]
sec-O-glucosylhamaudolNot explicitly statedVaries significantly[5]

Another study focusing on a holistic quality evaluation using UHPLC-UV determined the content of this compound and 4′-O-β-D-glucosyl-5-O-methylvisamminol in 64 batches of Saposhnikoviae Radix. The results showed significant variations depending on the cultivar and age of the plant, reinforcing the need for reliable quantitative analysis.[3]

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate quantification of biomarkers. Below are summaries of typical experimental protocols for the analysis of chromones in Saposhnikoviae Radix.

Method 1: UHPLC-UV for this compound and 4′-O-β-D-glucosyl-5-O-methylvisamminol[3]
  • Instrumentation: Agilent 1290 Infinity II UHPLC system with a DAD detector.

  • Column: Kinetex® Biphenyl column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • 0–2 min: 25–40% B

    • 2–10 min: 40–50% B

    • 10–12 min: 50–98% B

    • 12–14 min: 98% B

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Ultrasonic extraction of powdered Saposhnikoviae Radix with a suitable solvent.

Validation Parameters for the UHPLC-UV Method [3]

ParameterThis compound4′-O-β-D-glucosyl-5-O-methylvisamminol
Linearity (r²)> 0.999> 0.999
Intra-day Precision (RSD, %)0.05–1.440.05–1.44
Inter-day Precision (RSD, %)0.12–1.470.12–1.47
Repeatability (RSD, %)≤ 1.60≤ 1.60
Stability (RSD, %)≤ 1.60≤ 1.60
Method 2: HPLC for Multiple Chromones[5][6]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Powdered root samples are extracted with a solvent (e.g., methanol) using ultrasonication, followed by filtration.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the quality control and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis raw_material Saposhnikoviae Radix (Raw Material) grinding Grinding to Powder raw_material->grinding extraction Ultrasonic Extraction (e.g., with Methanol) grinding->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Quality Assessment Report quantification->report

Experimental workflow for HPLC-based quality control of Saposhnikoviae Radix.

This compound has been shown to exert anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway. This pathway is a key regulator of cellular responses to cytokines and growth factors.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates p_jak2 p-JAK2 jak2->p_jak2 phosphorylation stat3 STAT3 p_jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerization nucleus Nucleus dimer->nucleus translocation gene Target Gene Transcription (e.g., iNOS, COX-2) nucleus->gene inflammation Inflammation gene->inflammation pog This compound pog->p_jak2 inhibits

Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Conclusion

The validation of this compound as a primary biomarker for the quality control of Saposhnikoviae Radix is well-supported by scientific evidence. Its high abundance and correlation with the herb's pharmacological activity make it a reliable indicator of quality. However, for a more comprehensive assessment, a multi-component analysis that includes other chromones like 4′-O-β-D-glucosyl-5-O-methylvisamminol, cimifugin, and sec-O-glucosylhamaudol is recommended. The choice between a single-marker approach, such as QAMS, and a multi-marker external standard method will depend on the specific resources and objectives of the quality control laboratory. The detailed experimental protocols and validation data provided here serve as a valuable resource for researchers and professionals in the field of herbal medicine to ensure the quality and consistency of Saposhnikoviae Radix products.

References

Safety Operating Guide

Proper Disposal of Prim-O-Glucosylcimifugin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Prim-O-Glucosylcimifugin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols.

Safety and Handling Profile

This compound is a naturally occurring chromone found in various plant species. While a Material Safety Data Sheet (MSDS) indicates that it has no known OSHA hazards and is not classified as a dangerous substance according to the Globally Harmonized System (GHS), proper handling and disposal are still necessary to maintain a safe laboratory environment[1]. The compound is typically supplied as a powder for research purposes.

Key Safety Information:

Hazard ClassificationRating
HMIS Health Hazard0
HMIS Flammability0
HMIS Physical Hazards0
NFPA Health Hazard0
NFPA Fire Hazard0
NFPA Reactivity Hazard0

Source: Chengdu Push Bio-technology Co., Ltd. Material Safety Data Sheet, 2017[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves professional waste management services and adherence to all applicable environmental regulations.

  • Consult Regulations: Before initiating disposal, it is imperative to observe all federal, state, and local environmental regulations governing chemical waste.

  • Engage Professional Services: Contact a licensed professional waste disposal service to manage the disposal of this material[1]. These services are equipped to handle chemical waste in a manner that is safe and compliant with regulations.

  • Incineration Method: A recommended disposal technique is to dissolve or mix the this compound with a combustible solvent. This mixture should then be burned in a chemical incinerator that is outfitted with an afterburner and a scrubber to minimize environmental impact[1].

It is crucial to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: This compound Waste Identified consult Step 1: Consult Federal, State, & Local Regulations start->consult contact Step 2: Contact Licensed Waste Disposal Service consult->contact prepare Step 3: Prepare for Disposal (Mix with Combustible Solvent) contact->prepare incinerate Step 4: Incinerate in Approved Chemical Incinerator prepare->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Prim-O-Glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Prim-O-Glucosylcimifugin. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound has no known OSHA hazards, it may cause irritation to the respiratory tract, skin, and eyes upon contact.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes.[2]
Hand Protection Nitrile glovesTo prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[2]
Respiratory Protection NIOSH-approved respirator with a particulate filterRecommended for operations that may generate dust.[2]
Body Protection Laboratory coat or disposable gownTo prevent skin contact with the powder.[2]

Operational Plan: Safe Handling and Use

Proper handling procedures are critical, especially given that this compound is a powder.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area, preferably a chemical fume hood. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe Step 1 weigh Weigh the powder carefully to avoid generating dust. Use weigh boats. don_ppe->weigh Step 2 transfer Use a contained vessel for transfers. weigh->transfer Step 3 dissolve If creating a solution, add solvent to the powder. transfer->dissolve Step 4 clean Clean the work area and equipment with a damp cloth or filtered vacuum. dissolve->clean Step 5 doff_ppe Remove PPE carefully to avoid contamination. clean->doff_ppe Step 6 wash Wash hands thoroughly with soap and water. doff_ppe->wash Step 7

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation : Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.[2] Before beginning, ensure all necessary PPE is correctly worn.

  • Weighing and Transfer : To minimize dust generation, handle the powder with care.[5] Use weighing paper or a contained vessel for all transfers.[2] Keep containers closed as much as possible.[5]

  • Spill Management : In the event of a spill, if it is safe to do so, contain the source.[2] Clean up any spills of the dry solid using a damp cloth or a filtered vacuum to control dust.[2] The affected area should be thoroughly cleaned.[2]

Disposal Plan

All materials contaminated with this compound, including unused product, must be treated as chemical waste.

Disposal Protocol

start Contaminated Material (gloves, weigh boats, etc.) collect Collect in a designated, sealed chemical waste container. start->collect label_container Clearly label the container with the contents. collect->label_container consult_ehs Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. label_container->consult_ehs dispose Dispose of the waste in accordance with local, state, and federal regulations. consult_ehs->dispose

Disposal Workflow for this compound Waste

Key Disposal Steps:

  • Waste Collection : Collect all contaminated disposable items, such as gloves, weigh paper, and pipette tips, in a designated and clearly labeled chemical waste container.

  • Regulatory Compliance : Dispose of all chemical waste in strict accordance with all applicable local, state, and federal regulations.[2]

  • Institutional Guidance : Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.